n-Propylthiouracil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-propyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-5-9-6(10)3-4-8-7(9)11/h3-4H,2,5H2,1H3,(H,8,11) |
InChI Key |
JXDGGKVSZWPQGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=CNC1=S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of n-Propylthiouracil on Thyroid Peroxidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the antithyroid drug n-Propylthiouracil (PTU) and the enzyme thyroid peroxidase (TPO). It delves into the primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to Propylthiouracil and Thyroid Peroxidase
Propylthiouracil (PTU) is a thionamide medication utilized in the management of hyperthyroidism, a condition resulting from an overactive thyroid gland, most commonly associated with Graves' disease[1][2][3][4][5]. Its therapeutic effect is primarily achieved by targeting thyroid peroxidase (TPO), a crucial enzyme in the biosynthesis of thyroid hormones[2][6][7]. TPO, a large transmembrane glycoprotein located on the apical membrane of thyroid follicular cells, catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][6][7][8]. By inhibiting TPO, PTU effectively reduces the synthesis of new thyroid hormones, thereby alleviating the symptoms of hyperthyroidism[2][9][10].
Core Mechanism of Action: TPO Inhibition
The primary mechanism of action of PTU is the inhibition of thyroid peroxidase[2][9]. This inhibition prevents the synthesis of new thyroid hormones[9]. The interaction is multifaceted and involves the drug acting as a substrate for the enzyme, leading to its inactivation.
2.1. Irreversible Inhibition and Suicide Inactivation
PTU acts as an irreversible inhibitor of TPO[10][11]. The mechanism is described as "suicide inactivation" or "mechanism-based inactivation"[11]. In this process, TPO itself catalyzes the conversion of PTU into a reactive species that then covalently binds to and inactivates the enzyme[11].
The process is initiated by the interaction of TPO with hydrogen peroxide (H2O2), which oxidizes the enzyme's heme prosthetic group to form an active intermediate, often referred to as Compound I or TPOox[12]. This oxidized form of TPO is the actual target of PTU[12]. PTU does not significantly interact with or inactivate the native, unoxidized form of the enzyme[12]. Once TPO is oxidized, PTU can bind to the active site and, through a series of reactions catalyzed by the enzyme, becomes covalently attached to the heme group, leading to the irreversible inactivation of TPO[11][12].
2.2. Competition with Iodide
PTU's inhibitory action is also linked to iodide concentrations. In the presence of iodide, TPO forms an iodinating intermediate (TPO-Iox) where the heme group is in a reduced state, similar to the native enzyme[12]. This form is less susceptible to inactivation by PTU. Therefore, iodide can protect TPO from PTU-mediated inactivation by competing for the oxidized enzyme intermediate[12].
2.3. Secondary Mechanism of Action
In addition to its primary effect on TPO within the thyroid gland, PTU has a significant secondary mechanism of action. It inhibits the peripheral conversion of the prohormone T4 to the more biologically active T3[2][9][13]. This is achieved by inhibiting the enzyme Type 1 5'-deiodinase, a selenoenzyme responsible for this conversion in peripheral tissues[2][9][11]. This dual action of blocking both hormone synthesis and peripheral activation makes PTU particularly effective in rapidly reducing circulating T3 levels, which is beneficial in severe hyperthyroidism and thyroid storm[9].
Quantitative Data on PTU-TPO Interaction
The interaction between PTU and TPO has been quantified through various experimental and computational methods. Molecular docking and dynamics studies have provided insights into the binding affinity and the specific residues involved in the interaction.
| Parameter | Value (kcal/mol) | Method | Reference(s) |
| Binding Affinity (PTU-TPO) | -5.45 | Molecular Docking (AutoDock) | [6][7] |
| Binding Free Energy (PBTOT) | -14.02 | MM-PBSA | [1][3] |
| Binding Free Energy (GBTOT) | -15.47 | MM-GBSA | [1] |
-
Binding Affinity: A lower binding affinity value indicates a more stable complex between the drug and the enzyme.
-
MM-PBSA/GBSA: Molecular Mechanics Poisson-Boltzmann Surface Area and Generalized Born Surface Area are computational methods used to calculate the free energy of binding of a ligand to a protein.
Key amino acid residues in TPO that have been identified to interact with PTU include Asp238, His239, Phe243, Arg491, Thr487, and His494[1][3][6]. These residues are located within the catalytic site and the proximal heme-binding region of the enzyme, and their interaction with PTU is crucial for the drug's inhibitory effect[1][3].
Experimental Protocols
The elucidation of PTU's mechanism of action on TPO has been made possible through a variety of experimental techniques.
4.1. TPO Inhibition Assay (Guaiacol Assay)
This is a common spectrophotometric assay to measure peroxidase activity.
-
Principle: TPO catalyzes the oxidation of a chromogenic substrate, such as guaiacol, in the presence of hydrogen peroxide. The formation of the colored product (tetraguaiacol) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 470 nm).
-
Methodology:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), guaiacol, and the TPO enzyme.
-
PTU, at various concentrations, is added to the reaction mixture and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of hydrogen peroxide (H2O2).
-
The change in absorbance over time is recorded using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of PTU to the rate of the control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
-
4.2. Radiolabeled Drug Binding Studies
These studies are used to demonstrate the direct and covalent binding of the inhibitor to the enzyme.
-
Principle: A radiolabeled version of PTU (e.g., with ³⁵S or ¹⁴C) is used to track its association with TPO.
-
Methodology:
-
TPO is incubated with radiolabeled PTU in the presence and absence of H2O2.
-
After incubation, the unbound drug is separated from the enzyme-drug complex (e.g., by gel filtration or dialysis).
-
The amount of radioactivity associated with the TPO protein is measured using a scintillation counter.
-
These studies have shown that significant binding of PTU to TPO only occurs when the enzyme is first oxidized by H2O2, confirming that the oxidized form of TPO is the target[12].
-
4.3. Molecular Docking and Simulation
Computational methods are used to predict and analyze the binding mode of PTU within the TPO active site.
-
Principle: These methods use the three-dimensional structures of the protein and the ligand to calculate the most likely binding poses and estimate the binding affinity.
-
Methodology:
-
A 3D model of the TPO protein is obtained, often through homology modeling as the crystal structure has low resolution[1][3][6][7].
-
The 3D structure of PTU is generated and optimized.
-
Docking software (e.g., AutoDock) is used to fit the PTU molecule into the active site of the TPO model[6][7].
-
The resulting protein-ligand complexes are scored based on their predicted binding energies.
-
Molecular dynamics simulations can then be performed to analyze the stability of the complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) over time[1][3].
-
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Mechanism of TPO suicide inactivation by PTU.
Caption: Sites of PTU action in thyroid hormone synthesis and metabolism.
Caption: Simplified workflow for a TPO inhibition (guaiacol) assay.
Conclusion
The mechanism of action of this compound on thyroid peroxidase is a complex process primarily characterized by the irreversible, mechanism-based inactivation of the enzyme. PTU acts as a suicide substrate for the oxidized form of TPO, leading to a covalent modification of the heme prosthetic group and subsequent loss of enzymatic function. This effectively halts the synthesis of thyroid hormones. Complemented by its secondary action of inhibiting the peripheral conversion of T4 to T3, PTU provides a potent and rapid means of controlling hyperthyroidism. A thorough understanding of this core mechanism, supported by quantitative binding data and established experimental protocols, is essential for the continued development and optimization of antithyroid therapies.
References
- 1. longdom.org [longdom.org]
- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Graves' disease - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. Thyroid - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Preclinical Pharmacology of n-Propylthiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of n-Propylthiouracil (PTU), a thioamide medication used in the management of hyperthyroidism. This document summarizes key findings on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology from various preclinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of thyroid hormone synthesis.[1] It achieves this through two main pathways:
-
Inhibition of Thyroid Peroxidase (TPO): PTU is a potent inhibitor of TPO, a key enzyme in the thyroid gland responsible for oxidizing iodide and catalyzing the iodination of tyrosine residues on thyroglobulin.[1] This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[1]
-
Peripheral Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[1]
The following diagram illustrates the points of inhibition by PTU in the thyroid hormone synthesis pathway.
Pharmacodynamics
The primary pharmacodynamic effect of PTU is the reduction of circulating thyroid hormones. In vitro studies have quantified its inhibitory activity on key enzymes.
| Parameter | Species | System | Value | Reference |
| IC50 | Rat | Thyroid Microsomes (Amplex UltraRed-TPO assay) | 1.2 µM | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several preclinical species. The drug is generally characterized by rapid absorption and metabolism.
| Parameter | Species | Route | Cmax | Tmax | AUC | Bioavailability | Reference |
| Oral LD50 | Rat | Oral | - | - | - | - | 1250 mg/kg |
| Parameter | Species | Route | Half-life | Protein Binding | Metabolism | Elimination | Reference |
| General PK | Human | Oral | ~1 hour | 80-85% | Hepatic (glucuronidation, sulfation) | 35% in urine as metabolites | [1] |
Toxicology
The preclinical toxicology of this compound is primarily characterized by hepatotoxicity.
Key Toxicological Findings:
-
Hepatotoxicity: PTU has been shown to cause liver injury in animal models, with histopathological findings including parenchymal necrosis, hemorrhage, and inflammatory infiltrates.[3] The proposed mechanisms for PTU-induced hepatotoxicity include the formation of reactive metabolites and immune-mediated responses.[3][4]
-
Acute Toxicity: The oral lethal dose (LD50) in rats has been established.
| Parameter | Species | Route of Administration | Value |
| Oral LD50 | Rat | Oral | 1250 mg/kg |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed-TPO Assay)
This protocol outlines a high-throughput screening assay to determine the inhibitory effect of compounds on TPO activity.
Detailed Steps:
-
Preparation of Rat Thyroid Microsomes: Thyroid glands are homogenized, and microsomes are prepared using established methods. The protein content is determined using a suitable protein assay kit.
-
Assay Procedure: The assay is conducted in a 96-well plate format. The reaction mixture includes rat thyroid microsomes, Amplex UltraRed (AUR) reagent, hydrogen peroxide (H2O2), and potassium phosphate buffer.
-
TPO Inhibition Measurement: A dose-response curve for PTU is included on each plate. The reaction is initiated by the addition of H2O2, and the resulting fluorescence is measured to determine TPO activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol describes a typical workflow for assessing the pharmacokinetic profile of PTU in rats following oral administration.
Detailed Steps:
-
Animal Model: Male Wistar rats are commonly used. Animals are acclimated to the laboratory conditions before the study.
-
Dosing: PTU is administered as a single dose via oral gavage.
-
Blood Collection: Blood samples are collected at various time points post-dosing from the tail vein or another appropriate site.
-
Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of PTU in the plasma is determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Parameter Calculation: Key parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.
Liver Histopathology Protocol for Toxicity Assessment in Mice
This protocol outlines the steps for histopathological examination of the liver to assess PTU-induced hepatotoxicity.
Detailed Steps:
-
Animal Dosing and Tissue Collection: Mice are administered PTU daily for a predetermined period. At the end of the study, the animals are euthanized, and the livers are collected.
-
Tissue Fixation and Processing: The liver tissues are fixed in formalin, processed through graded alcohols and xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissues are sectioned and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A veterinary pathologist examines the stained slides to identify and score any histopathological changes, such as necrosis, inflammation, and fatty change.
Signaling Pathways in PTU-Induced Hepatotoxicity
The precise signaling pathways involved in PTU-induced hepatotoxicity are not fully elucidated but are thought to involve the formation of reactive metabolites and subsequent oxidative stress and immune responses.
This guide provides a comprehensive summary of the preclinical pharmacology of this compound based on currently available public data. For further detailed information, researchers are encouraged to consult the primary literature and regulatory submission documents.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An overview on the proposed mechanisms of antithyroid drugs-induced liver injury. | Semantic Scholar [semanticscholar.org]
- 3. Clinical and Molecular Hepatology [e-cmh.org]
- 4. Propylthiouracil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual-Action Mechanism of n-Propylthiouracil in Thyrotoxicosis: A Technical Overview of T4 to T3 Conversion Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Propylthiouracil (PTU) is a thionamide medication pivotal in the management of hyperthyroidism. Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of thyroid hormone synthesis within the thyroid gland and, uniquely, the blockade of peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). This latter action provides a rapid decrease in circulating active thyroid hormone levels, a critical advantage in severe thyrotoxicosis and thyroid storm. This technical guide elucidates the core mechanisms of PTU's action, with a specific focus on its role in inhibiting the deiodination of T4 to T3, supported by quantitative data from key studies, detailed experimental protocols, and pathway visualizations.
Introduction to Thyroid Hormone Homeostasis
The thyroid gland primarily secretes thyroxine (T4) and, to a lesser extent, triiodothyronine (T3), with a T4:T3 release ratio of approximately 80-90% to 10-20%.[1] While T4 is the major secretory product, T3 is the more potent, biologically active form of thyroid hormone, exerting its effects on nearly every cell in the body to regulate metabolism, growth, and development.[2][3] The majority of circulating T3 (about 87%) is not secreted directly from the thyroid but is produced through the peripheral deiodination of T4 in tissues such as the liver, kidneys, and muscles.[1] This conversion is a critical control point in thyroid hormone activity.
The synthesis and release of T3 and T4 are regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus secretes thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary to release thyroid-stimulating hormone (TSH).[1][2] TSH then acts on the thyroid gland to promote the synthesis and release of T4 and T3.[1][2]
This compound (PTU): Dual Mechanism of Action
PTU's therapeutic effect in hyperthyroidism is multifaceted, targeting two distinct stages of thyroid hormone physiology.
Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism of action for PTU, shared with other thionamides like methimazole, is the inhibition of thyroid peroxidase (TPO).[4][5][6] TPO is a key enzyme in the thyroid gland that catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][8] By inhibiting TPO, PTU effectively reduces the synthesis of new thyroid hormones within the gland.[9]
Inhibition of Peripheral T4 to T3 Conversion
A distinguishing feature of PTU is its ability to inhibit the peripheral conversion of T4 to the more active T3.[4][5][6][9] This action is independent of its effects on the thyroid gland and contributes to a more rapid reduction in the metabolic effects of excess thyroid hormone. PTU achieves this by inhibiting the Type 1 5'-deiodinase enzyme (D1), which is responsible for a significant portion of the T4 to T3 conversion in peripheral tissues.[9] This immediate effect is particularly valuable in the acute management of severe hyperthyroid states, such as thyroid storm.[9]
Signaling Pathways and Points of Inhibition
To visualize the regulatory and metabolic pathways, the following diagrams illustrate the HPT axis and the specific points of PTU inhibition.
Quantitative Analysis of PTU's Effect on Deiodination
Clinical studies have quantified the impact of PTU on circulating thyroid hormone levels, demonstrating its rapid effect on T4 deiodination. A key study investigated the dynamics of this inhibition in patients with untreated thyrotoxicosis.
Table 1: Summary of Serum Hormone Level Changes Following PTU Administration
| Treatment Group | Time Point | Serum T3 (% of Pretreatment) | Serum rT3 (% of Pretreatment) |
| Single 800 mg PTU | 9 hours post-administration | 65% (± 2% SE) | - |
Data extracted from Laurberg & Weeke (1981). The study noted that the fall in serum T3 and the rise in serum reverse T3 (rT3) were indicators of PTU's inhibition of deiodination. A single large dose maintained a full effect for the 9-hour study period.[10]
The study concluded that to maintain a permanent and full inhibitory effect on iodothyronine deiodination, large or frequent doses of PTU are necessary.[10] This is because the inhibition after a standard 200 mg dose was found to be maximal for only a few hours.[10]
Experimental Protocols for Assessing PTU's Inhibitory Action
The following protocol is a representative methodology based on clinical research designed to evaluate the pharmacodynamics of PTU on T4 to T3 conversion.
Study Design
A prospective, open-label clinical trial involving patients with newly diagnosed and untreated thyrotoxicosis.
Subject Population
-
Inclusion Criteria: Adult male and female patients with clinical and biochemical evidence of hyperthyroidism (elevated T3/T4, suppressed TSH).
-
Exclusion Criteria: Previous treatment with antithyroid drugs, recent exposure to iodinated contrast agents, pregnancy, significant hepatic or renal dysfunction.
Intervention
-
Group A: Administration of a single oral dose of 200 mg PTU.
-
Group B: Administration of a single oral dose of 800 mg PTU.
-
Group C: Repeated administration of 200 mg PTU every 8 hours for 4 days.
Data Collection and Analysis
-
Baseline Sampling: Venous blood samples are collected immediately before the first dose of PTU.
-
Post-Dose Sampling: Blood samples are collected at short intervals (e.g., 1, 2, 4, 6, 8, and 9 hours) after PTU administration.
-
Biochemical Assays: Serum is separated and analyzed for concentrations of T4, T3, reverse T3 (rT3), and PTU using validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) methods.
-
Statistical Analysis: Hormone levels at each time point are expressed as a percentage of the baseline value. Statistical significance of changes from baseline is determined using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
Clinical and Drug Development Implications
The dual-action mechanism of PTU has significant clinical relevance. The rapid inhibition of T4 to T3 conversion makes it a preferred agent in thyroid storm, where a swift reduction of the metabolic effects of T3 is life-saving.[9] For drug development professionals, PTU serves as a model for dual-target inhibition. Understanding the structure-activity relationship of PTU's interaction with both TPO and 5'-deiodinase could inform the design of novel antithyroid agents with improved efficacy, safety profiles, and tailored pharmacodynamic properties. For instance, developing compounds with higher specificity for D1 or a longer duration of action could optimize treatment regimens and reduce dosing frequency.
Conclusion
This compound's role in the management of hyperthyroidism is distinguished by its ability to not only inhibit the synthesis of thyroid hormones but also to block the peripheral conversion of T4 to the more potent T3. This inhibition of Type 1 5'-deiodinase provides a rapid onset of action, which is critical in severe thyrotoxic states. Quantitative studies confirm a significant and rapid drop in serum T3 levels following PTU administration. The design of future antithyroid therapies may build upon this dual-inhibition principle to offer enhanced control of thyroid hormone homeostasis.
References
- 1. Thyroid - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of n-Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of n-Propylthiouracil (PTU), a key therapeutic agent in the management of hyperthyroidism. The information is presented to meet the needs of researchers, scientists, and professionals involved in drug development.
Molecular Structure and Properties of this compound
This compound, with the IUPAC name 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one, is a thiourea derivative and a member of the thiouracil class of compounds.[1] Its core structure consists of a pyrimidine ring.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂OS[1] |
| Molecular Weight | 170.23 g/mol [1][[“]] |
| Appearance | White, odorless, crystalline powder with a starch-like appearance[1][3] |
| Taste | Bitter[1][3] |
| Melting Point | 218-221 °C[3][4] |
| Solubility | - Slightly soluble in water (1 part in ~900 at 20°C; 1 part in 100 in boiling water)[4]- Soluble in ethanol (1 part in 60) and acetone (1 part in 60)[4]- Practically insoluble in ether, chloroform, and benzene[4]- Freely soluble in aqueous solutions of ammonia and alkali hydroxides[4]- Soluble in DMSO (≥ 100 mg/mL)[5] |
| pKa | Data not readily available in the provided search results. |
| CAS Number | 51-52-5[1] |
Synthesis of this compound
The primary and well-established method for the synthesis of this compound is the condensation reaction of ethyl 3-oxohexanoate (also known as ethyl β-oxocaproate) with thiourea.[4][6] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the condensation of a β-keto ester with thiourea.
Materials:
-
3-Oxohexanoic acid methyl ester
-
Thiourea
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) at 70°C, add 3-Oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol).
-
Stir the resulting mixture at 105°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (7.5 mL).
-
Carefully add concentrated aqueous HCl solution (6.75 mL) to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the collected solid to yield this compound as a white-yellow solid.
Expected Yield: Approximately 78%.[7]
Mechanism of Action
This compound exerts its therapeutic effects in hyperthyroidism through a dual mechanism of action.
-
Inhibition of Thyroid Hormone Synthesis: The primary mechanism involves the inhibition of the enzyme thyroid peroxidase (TPO).[[“]][4] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[4] By blocking TPO, PTU effectively reduces the synthesis of new thyroid hormones.
-
Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase, which is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][[“]][4] This action helps to rapidly reduce the levels of active thyroid hormone in the circulation.
References
- 1. droracle.ai [droracle.ai]
- 2. Propylthiouracil Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 3. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Antithyroid Properties of n-Propylthiouracil
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Propylthiouracil (PTU) is a thioamide medication pivotal in the management of hyperthyroidism, particularly in specific clinical scenarios such as thyroid storm and the first trimester of pregnancy.[1] Its efficacy stems from a dual mechanism of action: the inhibition of thyroid hormone synthesis within the thyroid gland and the blockade of peripheral conversion of the prohormone thyroxine (T4) to the more potent triiodothyronine (T3).[1][2][3] This technical guide provides a comprehensive overview of the core antithyroid properties of PTU, including its mechanism of action, pharmacokinetic profile, and quantitative efficacy. Detailed experimental protocols for assessing its bioactivity and visualizations of key pathways are presented to support further research and development in the field of thyroid therapeutics.
Core Mechanism of Action
The antithyroid effects of this compound are primarily mediated through two distinct molecular pathways:
1.1 Inhibition of Thyroid Peroxidase (TPO)
The principal mechanism of PTU is the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[1][2][3] TPO catalyzes both the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein, a process known as organification.[1][2] By acting as a substrate for TPO, PTU effectively diverts the enzyme's activity, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[1]
1.2 Inhibition of Type 1 5'-Deiodinase
A distinguishing feature of PTU compared to other thioamides like methimazole is its ability to inhibit the peripheral conversion of T4 to T3.[1][2][3] This is accomplished by inhibiting the enzyme Type 1 5'-deiodinase (D1), which is primarily located in the liver, kidneys, and thyroid.[4] This action leads to a more rapid reduction in circulating T3 levels, which is particularly advantageous in the acute management of severe hyperthyroidism, such as in a thyroid storm.[5] PTU acts as an uncompetitive inhibitor of D1, binding to the enzyme-substrate complex.[4]
Signaling Pathway: Thyroid Hormone Synthesis and PTU Inhibition
Caption: Mechanism of PTU action on thyroid hormone synthesis.
Pharmacokinetic and Quantitative Data
A summary of key pharmacokinetic parameters and quantitative measures of PTU's efficacy are presented below.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | 75% | [6] |
| Protein Binding | 80-85% | [6] |
| Volume of Distribution (Vd) | 0.4 L/kg | [6] |
| Elimination Half-life | ~1 hour | [6] |
| Time to Peak Plasma | 1-2 hours | [7] |
| Metabolism | Primarily hepatic (glucuronidation) | [6] |
| Excretion | ~35% excreted in urine as metabolites | [6] |
Table 2: Quantitative Efficacy Data for this compound
| Parameter | Value/Observation | Context | Reference |
| TPO Inhibition (IC50) | ~4 µM (porcine TPO) | In vitro guaiacol assay | [8] |
| Type 1 5'-Deiodinase Inhibition (Ki) | 1.3 nM (for rT3 deiodination) | In vitro assay using hypothyroid rat pituitary microsomes | [4] |
| Clinical Efficacy (vs. no treatment) | Significant reduction in plasma T3 and T4 | In vivo rat model (high dose PTU) | [9] |
| T3 Reduction (Acute) | Can lower circulating T3 levels by up to 45% in 24 hours | Clinical setting (Thyroid Storm) | [5] |
| Clinical Trial Data (vs. Methimazole) | Methimazole showed a greater reduction in T3, T4, FT3, and FT4 levels compared to PTU in a meta-analysis of 16 RCTs. | Meta-analysis of randomized controlled trials | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of antithyroid agents like PTU.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This protocol is adapted from established methods for assessing TPO inhibition using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., PTU) against TPO.
Materials:
-
Recombinant human TPO or microsomal fraction from thyroid tissue
-
Amplex™ UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Test compound (PTU) and vehicle control (e.g., DMSO)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader (Ex/Em ~568/581 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM PTU in DMSO). Create a serial dilution series to test a range of concentrations.
-
Prepare a working solution of AUR reagent (e.g., 25 µM) in phosphate buffer.
-
Prepare a working solution of H₂O₂ (e.g., 300 µM) in phosphate buffer.
-
Dilute the TPO preparation (microsomes or recombinant enzyme) in phosphate buffer to achieve a suitable activity level.
-
-
Assay Setup (per well):
-
Add 75 µL of the AUR reagent working solution.
-
Add 10-15 µL of the TPO enzyme preparation.
-
Add the test compound at various concentrations (e.g., 2.5 µL of stock solution). Include vehicle-only controls.
-
Initiate the reaction by adding 25 µL of the H₂O₂ working solution.
-
Finally, add phosphate buffer to bring the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without TPO).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow: In Vitro TPO Inhibition Assay
Caption: Workflow for determining TPO inhibition in vitro.
In Vivo Model of Hyperthyroidism for Antithyroid Drug Testing
This protocol describes a common method for inducing hyperthyroidism in rodents to test the efficacy of antithyroid compounds.
Objective: To evaluate the ability of a test compound (e.g., PTU) to reduce serum thyroid hormone levels in a hyperthyroid animal model.
Materials:
-
Laboratory animals (e.g., male Wistar rats, 200-250g)
-
L-Thyroxine (T4) for induction of hyperthyroidism
-
Test compound (PTU)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Equipment for oral gavage and blood collection
-
ELISA kits for measuring serum T3, T4, and TSH
Procedure:
-
Acclimatization:
-
House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week with ad libitum access to food and water.
-
-
Induction of Hyperthyroidism:
-
Administer L-Thyroxine (e.g., 600 µg/kg, orally) daily for 14 days to all animals except the euthyroid control group.[10]
-
On day 15, collect a blood sample from a subset of animals to confirm the hyperthyroid state (elevated T3/T4, suppressed TSH) compared to the euthyroid control group.
-
-
Treatment Protocol:
-
Divide the confirmed hyperthyroid animals into groups:
-
Hyperthyroid Control (receives vehicle)
-
Positive Control (receives a standard dose of PTU, e.g., 10 mg/kg, orally)
-
Test Groups (receive different doses of the test compound)
-
-
Administer the respective treatments daily via oral gavage for a predefined period (e.g., 14-21 days).
-
-
Endpoint Measurement:
-
At the end of the treatment period, collect terminal blood samples.
-
Separate serum and store at -80°C until analysis.
-
Measure serum concentrations of T3, T4, and TSH using validated ELISA kits.
-
-
Data Analysis:
-
Compare the mean serum T3 and T4 levels of the treatment groups to the hyperthyroid control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant reduction in T3 and/or T4 levels indicates antithyroid activity.
-
Conclusion
This compound remains a significant tool in the therapeutic arsenal against hyperthyroidism, distinguished by its dual inhibitory action on both central thyroid hormone synthesis and peripheral activation. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate PTU's properties and to discover and characterize novel antithyroid agents. A thorough understanding of its mechanisms and the methodologies used to evaluate them is essential for advancing the development of safer and more effective treatments for thyroid disorders.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
n-Propylthiouracil (PTU): A Technical Guide for Thyroid Hormone Research
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of n-propylthiouracil (PTU) as a critical tool for studying thyroid hormone function. It covers its mechanism of action, detailed experimental protocols for inducing hypothyroidism, and the underlying signaling pathways, presented with quantitative data and requisite visualizations for clarity.
Introduction
This compound (PTU) is a thionamide medication clinically used to manage hyperthyroidism, particularly in conditions like Graves' disease.[1][2] Its well-characterized ability to inhibit the synthesis of thyroid hormones makes it an invaluable and widely used pharmacological tool in research settings. By administering PTU, scientists can reliably and reversibly induce a state of hypothyroidism in animal models.[3][4] This allows for the systematic study of the physiological roles of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—in nearly every biological system, including metabolism, cardiovascular function, and neural development.[5]
Mechanism of Action
PTU exerts its effects through a dual mechanism, targeting both the production and peripheral activation of thyroid hormones.
-
Inhibition of Thyroid Peroxidase (TPO): The primary mechanism of PTU is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][6][7][8] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein. By blocking TPO, PTU effectively halts the production of new T4 and T3 hormones within the thyroid gland.[2][6]
-
Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase (type 1), which is active in peripheral tissues like the liver and kidneys.[6][9] This enzyme is responsible for converting the prohormone T4 into the more biologically active hormone T3.[5] This action contributes to a more rapid decrease in circulating active thyroid hormone levels.[6]
It is important to note that the onset of PTU's effects is not immediate, as it does not block the release of pre-synthesized and stored thyroid hormones from the colloid of the thyroid gland.[6]
References
- 1. Graves' disease - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 4. jkslms.or.kr [jkslms.or.kr]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Basic Research Applications of n-Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
n-Propylthiouracil (PTU), a thiourea-derived compound, is a cornerstone in thyroid research and therapy. While its clinical use in treating hyperthyroidism is well-established, its application in basic research is equally significant, providing invaluable tools to explore a wide range of biological processes. This guide delves into the core research applications of PTU, detailing its mechanisms of action, experimental protocols, and the signaling pathways it modulates.
Core Mechanisms of Action
PTU's primary mechanism is the inhibition of thyroid hormone synthesis. It achieves this by targeting thyroperoxidase (TPO) , the key enzyme responsible for oxidizing iodide ions and coupling them to tyrosine residues on the thyroglobulin protein scaffold.[1][2] This blockade effectively reduces the production of thyroxine (T4) and triiodothyronine (T3).
Beyond TPO inhibition, PTU possesses a distinct secondary mechanism: it inhibits the peripheral conversion of T4 to the more biologically active T3.[1][3][4] This action is mediated by the inhibition of iodothyronine deiodinase enzymes, particularly type 1 deiodinase (D1), which is prevalent in peripheral tissues like the liver.[3][5] This dual action makes PTU a potent agent for rapidly inducing a hypothyroid state.
Key Research Applications
The reliable and effective induction of hypothyroidism is the most prominent research application of PTU. This allows scientists to create robust animal models to study the physiological consequences of thyroid hormone deficiency and the efficacy of potential therapeutic interventions.
2.1. Modeling Hypothyroidism in Vivo
PTU is widely used to induce hypothyroidism in various animal models, most commonly in rodents (rats and mice).[6][7][8][9][10] These models are crucial for investigating the role of thyroid hormones in:
-
Metabolic Studies : Examining changes in energy expenditure, body weight, and glucose homeostasis.[10]
-
Cardiovascular Research : Investigating the effects of hypothyroidism on heart function, ischemic tolerance, and vascular tone.[8]
-
Neurodevelopment and Neurophysiology : Studying the critical role of thyroid hormones in brain development, synaptic plasticity, and cognitive function.[11]
-
Endocrine and Pancreatic Function : Exploring the interplay between thyroid status and other endocrine organs, such as the pancreas.[9]
2.2. Investigating Oxidative Stress and Antioxidant Properties
PTU itself exhibits antioxidant properties. Research has shown that it can directly scavenge oxygen free radicals, particularly hydroxyl radicals.[12] This characteristic is explored in studies of cellular damage and protection, such as in models of alcohol-induced liver damage.[12] Furthermore, by reducing the hypermetabolic state associated with hyperthyroidism, PTU treatment can lead to a decrease in the overall production of oxidants and a reduction in markers of oxidative stress, like thiobarbituric acid-reactive substances (TBARS).[13]
2.3. Gustatory Research and Sensory Perception
In a completely different field, PTU (and the related compound PTC) is a key tool in the study of human genetics and taste perception.[14][15] The ability to taste PTU as bitter is a well-documented genetic trait linked to polymorphisms in the TAS2R38 gene, which codes for a bitter taste receptor.[14][16][17] Researchers use PTU to classify individuals as "tasters," "nontasters," or "supertasters," which correlates with the density of fungiform papillae on the tongue and sensitivity to a wide range of other tastes and oral sensations.[15][18] This application is vital for studies on food preference, dietary habits, and their impact on health.[19]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to PTU's action and experimental use.
| Parameter | Value/Range | Context | Source(s) |
| Hydroxyl Radical Scavenging | |||
| Rate Constant | 8 x 10⁹ L/mol/sec | Reaction with hydroxyl radicals. | [12] |
| Lipid Peroxidation Inhibition | |||
| Effective Concentration | 0-50 µM | Decreased rate of heat-induced peroxidation. | [12] |
| Superoxide Inhibition | |||
| Effective Concentration | 200 µM | Small inhibitory effect on superoxide-induced cytochrome c reduction. | [12] |
| Animal Dosing for Hypothyroidism | |||
| Rat (in drinking water) | 0.05% (w/v) | For studying ischemic tolerance in the heart. | [8] |
| Rat (gavage) | 6 mg/kg/day | For studying pancreatic cell changes. | [9] |
| Rat (gavage) | 0.05% in saline (1 mL/day) | For studying sirtuin1 content in the heart. | [10] |
| Mouse (in diet) | 0.15% (w/w) with low iodine diet | For validating hypothyroidism models. | [7] |
| Mouse (oral) | 100 mg/kg | Dose causing a peak in plasma ALT levels after 6 hours. | [20] |
Table 1: Summary of Quantitative Data for this compound in Research Applications.
Experimental Protocols
4.1. Protocol for Induction of Hypothyroidism in Rodents (Rat Model)
This protocol is a generalized representation based on common methodologies.[8][9][10]
-
Animal Selection : Use adult male Wistar rats (or other appropriate strain) weighing 250-300g. Acclimatize animals for at least one week before the experiment.
-
PTU Preparation : Prepare a 0.05% (w/v) solution of this compound in the animals' drinking water. This equates to 500 mg of PTU per liter of water. Alternatively, prepare a suspension in 0.9% saline for daily gavage at a specified dose (e.g., 6 mg/kg).
-
Administration : Provide the PTU-containing water ad libitum for a period of 3 to 8 weeks.[8][10] If using gavage, administer the prepared dose once daily. Ensure a control group receives untreated drinking water or saline gavage.
-
Monitoring : Monitor animal body weight and general health status regularly.[10]
-
Confirmation of Hypothyroidism : After the treatment period, collect blood samples to measure serum levels of TSH, T4, and T3. A successful induction of hypothyroidism is confirmed by significantly elevated TSH and significantly decreased T4 and T3 levels.[7][9][10]
-
Tissue Collection : Following confirmation, animals can be euthanized for the collection of tissues (e.g., heart, liver, brain) for further analysis, such as Western blotting, PCR, or histological examination.[7][8]
Signaling Pathways and Experimental Workflows
5.1. Mechanism of Thyroid Hormone Synthesis Inhibition by PTU
The primary action of PTU is the disruption of thyroid hormone synthesis within the thyroid follicular cell. This diagram illustrates the key steps that are inhibited.
Caption: PTU inhibits Thyroperoxidase (TPO), blocking iodide oxidation and coupling.
5.2. Experimental Workflow for a PTU-Induced Hypothyroidism Study
This diagram outlines the typical sequence of steps in a research project utilizing PTU to create and study a hypothyroid animal model.
Caption: Workflow for inducing and analyzing hypothyroidism in animal models using PTU.
5.3. PTU's Dual Mechanism of Action
This diagram illustrates the two primary ways PTU reduces active thyroid hormone levels: centrally at the thyroid gland and peripherally in other tissues.
Caption: PTU's dual inhibition of thyroid synthesis and peripheral T4-to-T3 conversion.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]
- 6. Induction of experimental thyroid dysfunction in rats with implantable pellets of thyroxine or propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. dovepress.com [dovepress.com]
- 10. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. Propylthiouracil (PTU)-induced hypothyroidism in the developing rat impairs synaptic transmission and plasticity in the dentate gyrus of the adult hippocampus | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Antioxidant activity of propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of propylthiouracil treatment on oxidative stress and nitric oxide in Basedow disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taste - Wikipedia [en.wikipedia.org]
- 15. Genetic variation in taste sensitivity to 6-n-propylthiouracil and its relationship to taste perception and food selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic Sensitivity to the Bitter Taste of 6-n-Propylthiouracil (PROP) and Its Association with Physiological Mechanisms Controlling Body Mass Index (BMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Responsiveness to 6-n-Propylthiouracil (PROP) Is Associated with Salivary Levels of Two Specific Basic Proline-Rich Proteins in Humans | PLOS One [journals.plos.org]
- 18. academic.oup.com [academic.oup.com]
- 19. 6-n-Propylthiouracil: a genetic marker for taste, with implications for food preference and dietary habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pharmacokinetics of n-Propylthiouracil in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of n-Propylthiouracil (PTU) in common laboratory animal models. The information compiled herein is intended to support preclinical research and drug development efforts by offering a detailed summary of available pharmacokinetic data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Half-life (t½) | Rapid distribution phase: ~4 hours | Discontinuation of treatment | Not specified | [1] |
| Slow elimination phase: ~2.6 days | Discontinuation of treatment | Not specified | [1] | |
| Oral LD50 | 1250 mg/kg | Oral | Not applicable | [2] |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| AUC | Data not available | - | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Other Laboratory Animals
| Animal Model | Parameter | Value | Route of Administration | Dosage | Reference |
| Mice | Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - | |
| AUC | Data not available | - | - | - | |
| Half-life (t½) | Data not available | - | - | - | |
| Guinea Pigs | Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - | |
| AUC | Data not available | - | - | - | |
| Half-life (t½) | Data not available | - | - | - | |
| Rabbits | Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - | |
| AUC | Data not available | - | - | - | |
| Half-life (t½) | Data not available | - | - | - | |
| Beagle Dogs | Bioavailability | Variable between generic products | Oral | Not specified | [3] |
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic studies of this compound in laboratory animals, synthesized from various sources.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g), Male C57BL/6 mice (20-25 g), Male Hartley guinea pigs (300-350 g), and Male New Zealand white rabbits (2.5-3.0 kg) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh on the day of dosing.
-
Administration:
-
Oral Gavage: For rats, mice, and guinea pigs, PTU is administered via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Dietary Admixture: For chronic studies in rats, PTU can be mixed into a standard powdered diet at a specified concentration (e.g., 0.1%)[4].
-
Blood Sample Collection
-
Sampling Sites:
-
Rats: Blood samples can be collected from the tail vein for serial sampling or via cardiac puncture for a terminal sample under anesthesia. The retrobulbar venous plexus is another potential site for sampling under anesthesia[5].
-
Mice: Due to the smaller blood volume, sparse sampling is often employed. Blood can be collected from the tail vein or saphenous vein. Terminal blood collection is performed via cardiac puncture under anesthesia.
-
Guinea Pigs and Rabbits: The marginal ear vein is a common site for serial blood sampling.
-
-
Sampling Time Points: A typical sparse sampling design for a single-dose pharmacokinetic study would include the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Analytical Method: HPLC-MS/MS for PTU Quantification in Plasma
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of PTU in plasma samples.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on optimal signal for PTU.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for PTU and an internal standard.
-
-
Sample Preparation: A protein precipitation method is commonly used. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a structural analog of PTU). The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC-MS/MS system.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for a pharmacokinetic study.
Caption: Inhibition of Thyroid Hormone Synthesis by this compound.
Caption: Inhibition of Peripheral T4 to T3 Conversion by this compound.
References
- 1. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of thyroxine (T4) to triiodothyronine (T3) in athyreotic human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thyroid status and choice of USP preparation on the pharmacokinetics of propylthiouracil in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral propylthiouracil treatment on nitric oxide production in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of n-Propylthiouracil on Thyroglobulin Iodination
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Propylthiouracil (PTU) is a thionamide medication widely utilized in the clinical management of hyperthyroidism. Its primary therapeutic effect is the inhibition of thyroid hormone synthesis, a process critically dependent on the iodination of thyroglobulin within the thyroid gland. This technical guide provides a comprehensive overview of the molecular mechanisms through which PTU exerts its effects on thyroglobulin iodination. It delves into the inhibition of thyroid peroxidase (TPO), the key enzyme catalyzing the iodination process, and the subsequent impact on thyroid hormone production. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for assessing PTU's effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. Their synthesis is a multi-step process that occurs in the thyroid follicles, with the iodination of tyrosine residues on the large glycoprotein thyroglobulin (Tg) being a central event. This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide. Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, is often treated with antithyroid drugs like this compound (PTU). PTU effectively reduces thyroid hormone levels by primarily targeting the process of thyroglobulin iodination.[1][2][3] Understanding the precise mechanism of PTU's action at a molecular level is crucial for optimizing therapeutic strategies and for the development of novel antithyroid agents.
Mechanism of Action of this compound
The principal mechanism by which PTU inhibits thyroglobulin iodination is through the direct inhibition of thyroid peroxidase (TPO).[1][2] TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺) and the subsequent incorporation of this reactive iodine onto tyrosine residues of thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
PTU acts as a substrate for TPO, becoming oxidized itself. This process is believed to lead to the formation of a reactive intermediate that irreversibly inactivates the enzyme. By inhibiting TPO, PTU effectively blocks the organification of iodine, thereby reducing the iodination of thyroglobulin and, consequently, the synthesis of T4 and T3.
A secondary mechanism of action for PTU, which distinguishes it from another common antithyroid drug, methimazole, is its ability to inhibit the peripheral conversion of T4 to the more biologically active T3.[2][4] This is achieved by inhibiting the enzyme 5'-deiodinase, which is responsible for this conversion in peripheral tissues.
Quantitative Data on PTU's Effect on Thyroglobulin Iodination
The inhibitory effect of PTU on TPO and its in vivo consequences on thyroid hormone levels have been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 1.2 µM | Rat | Amplex UltraRed-TPO Assay | [1] |
Note: The IC50 value represents the concentration of PTU required to inhibit 50% of the TPO enzyme activity in vitro.
Table 2: In Vivo Effects of this compound on Thyroid Hormone Levels in Rats
| PTU Dose (ppm in diet) | Duration | Serum T4 (ng/dL) | Serum T3 (ng/dL) | Serum TSH (ng/mL) | Reference |
| 3 | 4 days | ↓ | ↓ | ↑ | [1] |
| 10 | 4 days | ↓↓ | ↓↓ | ↑↑ | [1] |
Note: The arrows indicate a dose-dependent decrease (↓) or increase (↑) in serum hormone levels compared to control animals.
Table 3: In Vivo Effects of this compound on Thyroid Hormone Levels in Hyperthyroid Patients
| PTU Dose | Duration | Serum T4 | Serum T3 | Effect on T4 to T3 Conversion | Reference |
| 250 mg every 6h | 8 days | No significant change | Significant decrease | Blocked | [4] |
Note: In this study on athyreotic patients maintained on L-T4, the decrease in T3 despite stable T4 levels demonstrates PTU's inhibitory effect on peripheral T4 to T3 conversion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on thyroglobulin iodination.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This assay measures the peroxidase activity of TPO by monitoring the fluorescence of Amplex UltraRed, a highly sensitive and stable substrate for horseradish peroxidase and other peroxidases.
Materials:
-
Rat thyroid microsomes (as a source of TPO)
-
This compound (PTU)
-
Amplex UltraRed reagent (e.g., from Thermo Fisher Scientific)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PTU in DMSO (e.g., 100 mM). Create a dilution series in DMSO to be used for the dose-response curve.
-
Prepare the Amplex UltraRed working solution (e.g., 25 µM in potassium phosphate buffer).
-
Prepare the H₂O₂ working solution (e.g., 300 µM in potassium phosphate buffer).
-
Dilute the rat thyroid microsomes in potassium phosphate buffer to the desired concentration (e.g., 12.5 µg/mL).
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
10 µL of PTU dilution or DMSO (for control).
-
75 µL of Amplex UltraRed working solution.
-
15 µL of diluted thyroid microsomes.
-
-
Initiate the reaction by adding 25 µL of H₂O₂ working solution to each well.
-
The final volume in each well should be 125 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590-600 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (no microsomes) from all other wells.
-
Calculate the percentage of TPO inhibition for each PTU concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the PTU concentration and determine the IC50 value using a suitable non-linear regression model.
-
In Vivo Perchlorate Discharge Test in Rats
This test assesses the organification of iodide in the thyroid gland. A blockage in organification, as caused by PTU, leads to an accumulation of non-organified iodide, which is then rapidly discharged from the gland upon administration of perchlorate, a competitive inhibitor of the sodium-iodide symporter.
Materials:
-
Male Sprague-Dawley rats
-
This compound (PTU)
-
Radioactive iodide (e.g., ¹²⁵I or ¹³¹I)
-
Potassium perchlorate (KClO₄)
-
Saline solution
-
Gamma counter
Procedure:
-
Animal Treatment:
-
Administer PTU to the treatment group of rats at the desired dose and for the specified duration (e.g., in drinking water or via gavage). A control group should receive the vehicle only.
-
-
Radioiodide Administration:
-
Administer a single intraperitoneal (i.p.) injection of radioactive iodide to each rat.
-
-
Perchlorate Challenge:
-
After a set period to allow for iodide uptake (e.g., 2 hours), administer an i.p. injection of potassium perchlorate (e.g., 10 mg/kg) to half of the rats in each group (control and PTU-treated). The other half receives a saline injection.
-
-
Sample Collection and Measurement:
-
One hour after the perchlorate or saline injection, euthanize the rats and collect the thyroid glands and blood samples.
-
Measure the radioactivity in the thyroid glands and a known volume of blood using a gamma counter.
-
-
Data Analysis:
-
Calculate the thyroid-to-blood radioactivity ratio (T/B ratio) for each animal.
-
A significant decrease in the T/B ratio in the perchlorate-treated animals compared to the saline-treated animals within the same group indicates a discharge of non-organified iodide.
-
The percentage of discharge can be calculated as: [1 - (T/B ratio with perchlorate / T/B ratio with saline)] x 100.
-
A significantly higher percentage of discharge in the PTU-treated group compared to the control group demonstrates PTU-induced inhibition of iodide organification.
-
Visualization of Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the key concepts discussed in this guide.
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by PTU
Caption: Mechanism of thyroid hormone synthesis and the inhibitory action of this compound (PTU) on Thyroid Peroxidase (TPO).
Experimental Workflow for In Vitro TPO Inhibition Assay
Caption: Workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay using the Amplex UltraRed method.
Logical Flow of the In Vivo Perchlorate Discharge Test
Caption: Logical flow of the in vivo perchlorate discharge test to assess the inhibition of iodide organification.
Conclusion
This compound remains a cornerstone in the management of hyperthyroidism due to its potent inhibitory effect on thyroid hormone synthesis. This technical guide has detailed its primary mechanism of action: the inhibition of thyroid peroxidase, which is fundamental to the process of thyroglobulin iodination. The provided quantitative data from both in vitro and in vivo studies offer a clear perspective on the efficacy of PTU. Furthermore, the detailed experimental protocols and visual diagrams serve as valuable resources for researchers and professionals in the field, facilitating a deeper understanding and further investigation into the pharmacology of antithyroid drugs. The continued study of these mechanisms is essential for the refinement of existing therapies and the discovery of new therapeutic targets for thyroid disorders.
References
- 1. Standardization of the perchlorate discharge assay for thyroid toxicity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.us [cloud-clone.us]
- 3. researchgate.net [researchgate.net]
- 4. The perchlorate discharge test for examining thyroid function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Hypothyroidism in Rats with n-Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing a state of hypothyroidism in laboratory rats using n-Propylthiouracil (PTU). This model is crucial for studying the pathophysiology of hypothyroidism and for the preclinical evaluation of therapeutic agents.
Introduction
Hypothyroidism is a clinical condition resulting from an underactive thyroid gland, leading to a deficiency in thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). In research settings, chemically inducing hypothyroidism in animal models is a fundamental approach to investigate the systemic effects of thyroid hormone deficiency and to test the efficacy of new treatments. This compound (PTU) is a thioamide drug that effectively induces hypothyroidism by inhibiting the synthesis of thyroid hormones.
Mechanism of Action of this compound
PTU exerts its effects through a dual mechanism:
-
Inhibition of Thyroid Peroxidase (TPO): PTU blocks the TPO enzyme within the thyroid gland. TPO is essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of T4 and T3.
-
Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 in various tissues by blocking the enzyme 5'-deiodinase.
This dual action leads to a significant reduction in circulating levels of T3 and T4, and a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland due to the disruption of the negative feedback loop.
Signaling Pathway of PTU Action
Caption: Mechanism of this compound (PTU) action.
Experimental Protocols
Several protocols have been successfully employed to induce hypothyroidism in rats using PTU. The choice of protocol may depend on the specific research question, the desired severity of hypothyroidism, and the duration of the study.
Protocol 1: Oral Gavage Administration
This is a precise method for delivering a specific dose of PTU.
-
Animals: Adult male or female Wistar or Sprague-Dawley rats.
-
Reagents:
-
This compound (PTU)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water, or 0.9% saline solution).
-
-
Procedure:
-
Prepare a suspension of PTU in the chosen vehicle. A common dose is 6 mg/kg of body weight.
-
Administer the PTU suspension daily via oral gavage.
-
Continue the administration for a period of 2 to 8 weeks. Hypothyroidism is typically established within 2-4 weeks.
-
Monitor the animals for clinical signs of hypothyroidism (e.g., weight gain, lethargy).
-
Confirm the hypothyroid state by measuring serum T3, T4, and TSH levels.
-
Protocol 2: Administration in Drinking Water
This method is less labor-intensive but may result in more variable dosing.
-
Animals: Adult male or female Wistar or Sprague-Dawley rats.
-
Reagents:
-
This compound (PTU)
-
-
Procedure:
-
Prepare a 0.05% (w/v) solution of PTU in the drinking water.
-
Provide the PTU-containing water ad libitum.
-
Replace the solution fresh daily.
-
Continue the treatment for 4 to 8 weeks.
-
Monitor water consumption to estimate the daily dose of PTU.
-
Confirm hypothyroidism through hormonal analysis.
-
Protocol 3: Intraperitoneal Injection
This route provides rapid systemic delivery.
-
Animals: Adult male or female Sprague-Dawley rats.
-
Reagents:
-
This compound (PTU)
-
Sterile saline solution.
-
-
Procedure:
-
Dissolve PTU in sterile saline to a desired concentration. A reported dose is 10 mg/kg of body weight.
-
Administer the PTU solution daily via intraperitoneal (i.p.) injection.
-
Continue injections for a period of 15 days or longer.
-
Monitor for any signs of discomfort or adverse reactions at the injection site.
-
Verify hypothyroidism by measuring serum thyroid hormone levels.
-
Experimental Workflow
Caption: General experimental workflow for inducing hypothyroidism.
Data Presentation: Expected Hormonal Changes
The induction of hypothyroidism with PTU results in characteristic changes in serum thyroid hormone levels. The following table summarizes the expected outcomes based on published studies.
| Parameter | Expected Change | Magnitude of Change |
| Serum T3 | Decrease | Significant |
| Serum T4 | Decrease | Significant |
| Serum TSH | Increase | Significant |
Note: The exact magnitude of change can vary depending on the rat strain, age, sex, and the specific protocol used.
Methodologies for Key Experiments
Blood Collection and Serum Preparation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Collect blood samples via a suitable method, such as cardiac puncture or from the tail vein or femoral artery.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the samples at approximately 3000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store it at -80°C until analysis.
Measurement of Thyroid Hormones
Serum concentrations of T3, T4, and TSH are typically measured using commercially available immunoassay kits.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for rat T3, T4, and TSH are widely available from various manufacturers. These assays are sensitive, specific, and suitable for high-throughput analysis.
-
Radioimmunoassay (RIA): RIA is a traditional and highly sensitive method for hormone quantification.[1][2][3] Kits for rat T3, T4, and TSH are also commercially available. This method requires the handling of radioactive isotopes and specialized equipment.
Researchers should follow the specific instructions provided by the manufacturer of the chosen assay kit for accurate and reliable results.
Conclusion
The this compound-induced hypothyroid rat model is a well-established and reliable tool in thyroid research. The protocols outlined in these application notes provide a solid foundation for successfully inducing and confirming a hypothyroid state in rats. Careful selection of the administration protocol and consistent monitoring of hormonal changes are critical for the validity and reproducibility of experimental findings.
References
- 1. [Measurement of rat plasma and pituitary TSH levels by radioimmunoassay and its application to the study of TSH secretion with special reference to the effect of thyroidectomy, cold exposure, synthetic TRH and aging (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. revistas.unav.edu [revistas.unav.edu]
n-Propylthiouracil (PTU) In Vitro Assay for Thyroid Peroxidase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro assessment of n-Propylthiouracil (PTU) as an inhibitor of thyroid peroxidase (TPO). This document is intended to guide researchers in setting up and performing reliable and reproducible TPO inhibition assays, a critical step in the study of thyroid physiology and the development of new antithyroid drugs.
Introduction
Thyroid peroxidase (TPO) is a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][2] Inhibition of TPO is a primary mechanism for the treatment of hyperthyroidism. This compound (PTU) is a thioamide drug that effectively inhibits TPO, thereby reducing the production of thyroid hormones.[2][3][4] In addition to its intrathyroidal action, PTU also inhibits the peripheral conversion of T4 to the more potent T3.[1][2][4] In vitro assays for TPO inhibition are essential tools for screening potential antithyroid compounds, studying their mechanism of action, and determining their potency.
Principle of the Assay
The in vitro TPO inhibition assay measures the activity of TPO in the presence and absence of an inhibitor, such as PTU. The assay typically relies on a colorimetric or fluorometric method to detect the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, leading to a measurable signal. When an inhibitor like PTU is present, the enzymatic activity is reduced, resulting in a decrease in the signal. The degree of inhibition is proportional to the concentration of the inhibitor.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potential of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for PTU and other known TPO inhibitors from various in vitro studies.
| Compound | IC50 (µM) | Assay Method | Source |
| This compound (PTU) | 1.2 | Amplex UltraRed | [5] |
| 1.96 | Iodination Assay | [6] | |
| Methimazole (MMI) | 0.11 | Amplex UltraRed | [5] |
| 1.07 | Iodination Assay | [6] | |
| Ethylene thiourea | 0.791 | Iodination Assay | [6] |
| 3-amino-1,2,4-triazole | 0.059 | Iodination Assay | [6] |
| Genistein | ~1-10 | TPO-catalyzed reactions | [6] |
| Daidzein | ~1-10 | TPO-catalyzed reactions | [6] |
| Quercetin | 0.6 - 41 | TPO-catalyzed reactions | [6] |
| Resorcinol | - | TPO-catalyzed reactions | [7] |
| Sodium Perchlorate | 13,800 | Iodination Assay | [6] |
Experimental Protocols
Two common methods for assessing TPO inhibition in vitro are the Amplex® UltraRed assay and the luminol-based chemiluminescence assay.
Protocol 1: Amplex® UltraRed (AUR) TPO Inhibition Assay
This assay is based on the TPO-catalyzed oxidation of Amplex® UltraRed in the presence of H₂O₂ to produce the highly fluorescent product, resorufin.
Materials:
-
Thyroid peroxidase (TPO) enzyme preparation (e.g., from rat thyroid microsomes or recombinant human TPO)[5][8]
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) (e.g., 800 µM stock)
-
Potassium phosphate buffer (0.1 M, pH 7.4) or similar buffer[9]
-
This compound (PTU) and other test compounds
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the TPO enzyme preparation in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a series of dilutions of PTU and other test compounds in the assay buffer. A final concentration range of 0.01 µM to 100 µM is a good starting point for PTU.
-
Prepare the Amplex® UltraRed working solution (e.g., 100 µM in assay buffer).
-
Prepare the H₂O₂ working solution (e.g., 800 µM in assay buffer).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the TPO enzyme solution to each well.
-
Add 20 µL of the test compound dilutions (or buffer for control wells) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.[8]
-
-
Initiate the Reaction:
-
Add 25 µL of the Amplex® UltraRed working solution to each well.
-
Add 5 µL of the H₂O₂ working solution to each well to start the reaction.[10]
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C in a microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without TPO) from all readings.
-
Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor.
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luminol-Based Chemiluminescence TPO Inhibition Assay
This assay measures the light produced from the TPO-catalyzed oxidation of luminol in the presence of H₂O₂.
Materials:
-
TPO enzyme preparation
-
Luminol solution (e.g., 400 µM stock)
-
Hydrogen peroxide (H₂O₂) (e.g., 80 mM stock)
-
Glycine-NaOH buffer (1 M, pH 9.0) with 1 mM EDTA (GNE buffer)[10]
-
PTU and other test compounds
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Dilute the TPO enzyme preparation in an appropriate buffer.
-
Prepare serial dilutions of PTU and other test compounds.
-
Prepare the luminol working solution in GNE buffer.
-
Prepare the H₂O₂ working solution.
-
-
Assay Setup (in a 96-well plate):
-
Add 100 µL of the TPO enzyme solution to each well.
-
Add 100 µL of the test compound dilutions in GNE buffer to the respective wells.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.[10]
-
-
Initiate the Reaction:
-
Add 20 µL of the luminol working solution to each well.
-
Add 5 µL of the H₂O₂ working solution to initiate the chemiluminescent reaction.[10]
-
-
Measurement:
-
Immediately measure the luminescence intensity in a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without TPO).
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value as described for the Amplex® UltraRed assay.
-
Mandatory Visualizations
Caption: Mechanism of Thyroid Peroxidase (TPO) Inhibition by this compound (PTU).
Caption: Experimental workflow for the in vitro TPO inhibition assay.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering n-Propylthiouracil (PTU) to Mice in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propylthiouracil (PTU) is a thionamide drug widely used to induce hypothyroidism in rodent models. By inhibiting the enzyme thyroid peroxidase, PTU blocks the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] Additionally, PTU peripherally inhibits the conversion of T4 to the more active T3.[1][2] This chemically-induced hypothyroidism is a valuable tool for studying the roles of thyroid hormones in various physiological and pathological processes. This document provides detailed protocols for the administration of PTU to mice via drinking water, including dosage considerations, preparation of PTU solutions, and monitoring of the hypothyroid state.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized PTU in drinking water to induce hypothyroidism in mice. It is crucial to note that the optimal concentration of PTU can vary depending on the mouse strain, age, and the desired level of hypothyroidism.
| PTU Concentration in Drinking Water | Mouse Strain | Duration of Treatment | Key Findings | Reference |
| 5 ppm (0.0005%) | C57BL/6J | Gestational day 14 to postnatal day 21 | Dose-dependent decrease in free T4 levels in adult offspring. | [4] |
| 50 ppm (0.005%) | C57BL/6J | Gestational day 14 to postnatal day 21 | Significant decrease in free T4 levels and impaired maternal behavior in offspring. | [4] |
| 0.05% (w/v) | Wistar Rats | 8 weeks | Successfully induced hypothyroidism, leading to slower body weight gain and decreased heart weight. | [5] |
| 0.15% (w/w in low-iodine chow) + 0.02% (w/v) Methimazole in water | 13-14 month old mice | 4 months | Decreased circulating T4 levels, decreased brain weight, and impaired performance in the Morris Water Maze. | [3][6][7] |
| 1 mg/ml (0.1%) | ICR male mice | 3 weeks | Induced significant weight loss compared to the control group, indicating successful induction of hypothyroidism. | [8] |
Experimental Protocols
Protocol 1: Preparation of PTU Solution in Drinking Water
This protocol describes the preparation of a PTU solution for administration to mice.
Materials:
-
This compound (PTU) powder (Sigma-Aldrich or equivalent)
-
Distilled or purified water
-
Amber-colored water bottles (to protect the solution from light)
-
Magnetic stirrer and stir bar or shaker
-
Weighing scale
-
Graduated cylinders
Procedure:
-
Determine the Target Concentration: Based on literature review and experimental goals, determine the desired concentration of PTU in the drinking water (e.g., 0.05% w/v).
-
Weighing PTU: Accurately weigh the required amount of PTU powder. For example, to prepare 500 mL of a 0.05% (w/v) solution, weigh out 0.25 g of PTU (0.05 g per 100 mL).
-
Dissolving PTU: PTU has low solubility in water. To prepare a suspension, add the weighed PTU powder to the desired volume of distilled water in a beaker or flask.
-
Mixing: Use a magnetic stirrer or a shaker to continuously agitate the solution. For some concentrations, gentle heating may aid in dissolution, but care should be taken to avoid degradation. For suspensions, ensure the solution is well-mixed before dispensing into water bottles. Some studies have used suspending agents like 1:1 Ora-Sweet:Ora-Plus to create a stable suspension.[9][10]
-
Storage and Administration:
-
Transfer the prepared PTU solution into amber-colored water bottles to minimize light-induced degradation.
-
Provide the PTU-containing water to the mice ad libitum.
-
Replace the PTU solution with a freshly prepared solution at least once or twice a week to ensure stability and consistent dosage. Studies on the stability of PTU suspensions have shown that more than 90% of the initial concentration is retained for at least 70 days at 25°C and 91 days at 4°C when prepared in specific vehicles.[9][10]
-
Monitor the daily water consumption to estimate the daily dose of PTU ingested by the mice.
-
Safety Precautions: PTU is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and solution preparation should be performed in a well-ventilated area or a chemical fume hood.
Protocol 2: Induction and Monitoring of Hypothyroidism
This protocol outlines the steps for inducing hypothyroidism and monitoring the physiological changes in mice.
Materials:
-
Mice (specify strain, age, and sex)
-
PTU solution (prepared as in Protocol 1)
-
Standard mouse chow
-
Animal balance for body weight measurement
-
Equipment for blood collection (e.g., micro-hematocrit tubes, cardiac puncture supplies)
-
ELISA kits for measuring T3, T4, and TSH levels
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before starting the experiment.
-
Baseline Measurements: Before initiating PTU treatment, record the baseline body weight of each mouse. If possible, collect a baseline blood sample to measure initial thyroid hormone levels.
-
PTU Administration: Replace the regular drinking water with the prepared PTU solution. The control group should receive regular drinking water.
-
Monitoring Body Weight: Weigh the mice at regular intervals (e.g., weekly) to monitor changes in body weight. PTU-induced hypothyroidism in adult mice often leads to a reduction in weight gain or even weight loss compared to euthyroid controls.[1][5][8]
-
Monitoring Water Consumption: Measure the volume of water consumed by the mice daily or weekly to estimate the average daily PTU intake.
-
Blood Collection and Hormone Analysis:
-
At predetermined time points during the study (e.g., after 2, 4, and 8 weeks of treatment), collect blood samples from the mice. Common methods include tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Process the blood to obtain serum or plasma.
-
Use commercially available ELISA kits to measure the concentrations of total T4, free T4, total T3, and/or TSH. A significant decrease in T4 and T3 levels and an increase in TSH levels are indicative of hypothyroidism.
-
-
Termination of the Study: At the end of the experimental period, euthanize the mice according to approved institutional guidelines. Tissues of interest can then be collected for further analysis.
Visualizations
Thyroid Hormone Synthesis and PTU Inhibition
Caption: Mechanism of PTU action on thyroid hormone synthesis.
Experimental Workflow for Inducing Hypothyroidism in Mice
Caption: Workflow for PTU-induced hypothyroidism studies in mice.
References
- 1. mdpi.com [mdpi.com]
- 2. Thyroid hormone signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 3. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of thyroid hormone perturbations in adult mice: brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diacomp.org [diacomp.org]
- 10. moleculartechnologies.org [moleculartechnologies.org]
Application Notes and Protocols for n-Propylthiouracil (PTU) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propylthiouracil (PTU) is a thioamide drug widely used in the treatment of hyperthyroidism, most notably Graves' disease.[1] Its primary mechanism of action involves the inhibition of thyroid hormone synthesis. In the context of cell culture, PTU is a valuable tool for studying thyroid physiology, pathophysiology, and the cellular effects of thyroid hormone modulation. These application notes provide detailed protocols for the preparation and use of PTU in in vitro experiments, including solubility, working concentrations, and key experimental procedures.
Physicochemical Properties and Solubility
Proper preparation of PTU is critical for reproducible experimental results. Due to its limited aqueous solubility, careful consideration of solvents and preparation techniques is necessary.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (587.44 mM)[2] | Recommended for preparing high-concentration stock solutions. Use freshly opened, anhydrous DMSO to avoid precipitation.[2] |
| Ethanol | ~16 mg/mL (93.99 mM)[3] | Can be used as an alternative to DMSO. |
| Dimethylformamide (DMF) | ~12.5 mg/mL[4] | Useful as a co-solvent to improve aqueous solubility.[4] |
| Water | < 0.1 mg/mL (insoluble)[2] | PTU is poorly soluble in water at neutral pH. Solubility can be increased by heating or raising the pH.[5] |
| 1:5 DMF:PBS (pH 7.2) | ~0.50 mg/mL[4] | A method to achieve a higher concentration in an aqueous buffer.[4] |
Stock and Working Solution Preparation
1. High-Concentration Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound (MW: 170.23 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical tubes
-
-
Protocol:
-
Weigh out 17.02 mg of PTU powder and place it in a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate gently until the PTU is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for up to 2 years.[2]
-
2. Preparation of Working Solutions
Due to the potential for precipitation when diluting DMSO stocks in aqueous media, it is crucial to add the stock solution to the culture medium with vigorous mixing. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6]
-
Protocol for preparing a 1 mM working solution from a 100 mM stock:
-
Warm the cell culture medium to 37°C.
-
Vortex the 100 mM PTU stock solution gently.
-
Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed culture medium.
-
Immediately vortex the working solution to ensure proper mixing and minimize precipitation.
-
Use the working solution immediately. Do not store aqueous solutions of PTU for more than one day.[4]
-
Recommended Working Concentrations
The optimal working concentration of PTU is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
| Cell Line | Application | Working Concentration |
| FRTL-5 (Rat Thyroid Follicular Cells) | Inhibition of iodide uptake, study of thyroid hormone synthesis | 5 mM |
| U-937 (Human Monocytic Cells) | Cytotoxicity studies | 5.5 - 330 µg/mL |
| Porcine Thyroid Follicles | Study of thyroid peroxidase (TPO) activity | 10 - 100 µM |
Mechanism of Action and Signaling Pathways
PTU's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[7] TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin.[7] PTU also inhibits the peripheral conversion of T4 to the more active T3 by inhibiting the 5'-deiodinase enzyme.[3][8]
While the direct effects of PTU on major signaling pathways like MAPK, Akt, and NF-κB are not extensively characterized in non-thyroid cells, it is known that thyroid hormone status can influence these pathways. For instance, hyperthyroidism has been associated with the activation of the NF-κB signaling pathway.[9] Therefore, by modulating thyroid hormone synthesis, PTU can indirectly influence these pathways in relevant cell models.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB as a target for modulating inflammatory responses. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Enhancement of cytosolic tyrosine kinase activity by propylthiouracil-induced hyperplasia in the rat thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the ERK signaling pathway in cancer therapy [ouci.dntb.gov.ua]
- 7. licorbio.com [licorbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for n-Propylthiouracil (PTU) Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for calculating and administering n-Propylthiouracil (PTU) to induce hypothyroidism in animal models, a critical step in various endocrinological, metabolic, and pharmacological studies.
Introduction
This compound (PTU) is an antithyroid agent that effectively induces hypothyroidism in animal models. Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). Additionally, PTU peripherally inhibits the conversion of T4 to the more active T3, further contributing to a hypothyroid state. The careful and precise administration of PTU is crucial for achieving consistent and reproducible experimental outcomes.
Data Presentation: PTU Dosage and Effects
The following tables summarize quantitative data on PTU dosages and their effects on thyroid hormone levels in commonly used animal models.
Table 1: this compound Dosage in Rats for Induction of Hypothyroidism
| Administration Route | Dosage | Duration | Species/Strain | Key Effects on Thyroid Hormones | Reference |
| Drinking Water | 0.001% (w/v) | 4 weeks | Rat (infant) | Serum T4 depressed to 25% of controls. | [1] |
| Drinking Water | 0.01% (w/v) | - | Rat (infant) | Commonly used, but may cause debilitating characteristics. | [1] |
| Diet | 10 ppm (equivalent to 0.5 mg/kg bw/day) | 24 months | Rat (male) | No-Observed-Adverse-Effect Level (NOAEL). | [2] |
| Oral Gavage | 0.05% PTU in saline solution (1 mL/day) | 8 weeks | Rat (Wistar) | Successful induction of hypothyroidism. |
Table 2: this compound Dosage in Mice for Induction of Hypothyroidism
| Administration Route | Dosage | Duration | Species/Strain | Key Effects on Thyroid Hormones | Reference |
| Diet + Low Iodine | 0.15% (w/v) PTU in a low iodine diet | 3 weeks | Mouse | FT4 reduced to <6% of control; TSH increased 100-fold. | [3] |
| Drinking Water | 1 mg/mL (2 mg administered daily per mouse) | 3 weeks | Mouse (ICR) | Successful induction of hypothyroidism, leading to weight loss. | [4] |
Signaling Pathway
The diagram below illustrates the Hypothalamic-Pituitary-Thyroid (HPT) axis and the points of inhibition by this compound.
Caption: HPT Axis and PTU Inhibition Points.
Experimental Workflow
A typical experimental workflow for inducing and assessing hypothyroidism using PTU is depicted below.
Caption: Experimental Workflow for PTU Studies.
Experimental Protocols
Preparation of this compound Solutions
a. For Administration in Drinking Water:
-
Calculation: Determine the desired concentration of PTU in the drinking water (e.g., 0.01% w/v, which is 0.1 g of PTU per liter of water).
-
Dissolution: PTU has low solubility in water. To aid dissolution, first, dissolve the calculated amount of PTU in a small volume of 0.1 N NaOH.
-
Dilution: Once dissolved, bring the solution to the final volume with distilled water.
-
pH Adjustment: Adjust the pH of the final solution to approximately 7.0-7.4 using HCl.
-
Storage: Store the PTU solution in a light-protected container at 4°C. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
b. For Administration in Diet:
-
Calculation: Determine the required concentration of PTU in the feed (e.g., 0.15% w/w).
-
Mixing: Have a specialized animal feed provider incorporate the PTU into a custom diet formulation to ensure homogeneous mixing. Alternatively, for smaller batches, PTU can be mixed with powdered chow. To ensure even distribution, use a geometric dilution method.
-
Storage: Store the PTU-containing diet in a cool, dry, and dark place.
c. For Oral Gavage:
-
Vehicle Selection: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
Preparation: Suspend the calculated dose of PTU in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Administration: Administer the suspension immediately after preparation to prevent settling of the compound.
Protocol for Oral Gavage in Mice and Rats
-
Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a similar but firmer grip is needed. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and over the tongue into the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately.
-
Substance Administration: Slowly administer the calculated volume of the PTU suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate aspiration.
Protocol for Blood Collection in Rodents
a. Tail-Tip Blood Collection (for small, repeated samples in mice):
-
Warm the mouse's tail to dilate the blood vessels.
-
Make a small incision at the very tip of the tail using a sterile scalpel or razor blade.
-
Gently "milk" the tail from the base to the tip to encourage blood flow.
-
Collect the blood in a capillary tube.
-
Apply gentle pressure to the incision site with sterile gauze to stop the bleeding.
b. Saphenous Vein Blood Collection (for mice and rats):
-
Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to cause the blood to bead up.
-
Puncture the vein with a sterile 25-27 gauge needle.
-
Collect the blood droplets with a capillary tube or pipette.
-
Apply pressure to the puncture site to stop the bleeding.
c. Terminal Blood Collection (Cardiac Puncture):
-
The animal must be deeply anesthetized.
-
Position the animal on its back.
-
Insert a needle (23-25 gauge for mice, 21-23 gauge for rats) attached to a syringe into the thoracic cavity, aiming for the heart.
-
Gently aspirate the blood.
-
This is a terminal procedure and must be followed by a secondary method of euthanasia.
Protocol for Thyroid Hormone Measurement (ELISA)
-
Sample Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.
-
Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used for TSH, T4, or T3. A general procedure is as follows:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated antibody to each well.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the hormone concentrations in the samples by comparing their absorbance values to the standard curve.
References
Application Notes & Protocols: Establishing a Mouse Model of Graves' Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Graves' disease is an autoimmune disorder characterized by the production of autoantibodies that stimulate the thyroid-stimulating hormone receptor (TSHR), leading to hyperthyroidism and goiter.[1][2][3] Animal models are indispensable tools for investigating the pathogenesis of Graves' disease and for the preclinical evaluation of novel therapeutic strategies.
A common method for inducing Graves' disease in mice involves immunization with the human TSHR to break immune tolerance and elicit the production of pathogenic TSHR autoantibodies.[2][4] It is important to note that n-Propylthiouracil (PTU) is an antithyroid drug that induces hypothyroidism by inhibiting thyroid hormone synthesis.[5][6] Therefore, PTU is not used to establish a Graves' disease model but rather to create a model of hypothyroidism. This document provides a detailed protocol for the established method of inducing Graves' disease through TSHR immunization and, for clarity, also includes a protocol for inducing hypothyroidism using PTU.
Part 1: Establishing a Mouse Model of Graves' Disease via TSHR Immunization
This is the standard and accepted method for creating an animal model that mimics the autoimmune hyperthyroidism seen in Graves' disease.
Experimental Workflow
References
- 1. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graves' disease - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of n-Propylthiouracil in Developmental Toxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
n-Propylthiouracil (n-PTU) is a thionamide drug used in the treatment of hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3))[1]. Additionally, n-PTU inhibits the peripheral conversion of T4 to the more active T3[1]. Due to its critical role in regulating thyroid hormone levels, which are essential for normal fetal development, n-PTU is a valuable tool in developmental toxicity studies to investigate the consequences of thyroid hormone insufficiency on embryofetal development[2]. These studies are crucial for understanding the potential risks of thyroid-disrupting chemicals and for establishing safe exposure levels.
This document provides detailed application notes and protocols for the use of n-PTU in developmental toxicity studies, with a focus on rodent models.
Mechanism of Action in Developmental Toxicity
The developmental toxicity of n-PTU is primarily attributed to its ability to induce hypothyroidism in both the maternal and fetal systems. Thyroid hormones are indispensable for numerous developmental processes, including neuronal migration, differentiation, and myelination in the central nervous system[3][4]. Disruption of thyroid hormone signaling during critical windows of development can lead to irreversible adverse effects on brain development and function[2].
The mechanism involves the following key steps:
-
Inhibition of Thyroid Peroxidase (TPO): n-PTU blocks the iodination of tyrosine residues on thyroglobulin, a crucial step in the synthesis of T4 and T3 in the thyroid gland[1].
-
Inhibition of 5'-deiodinase: n-PTU inhibits the enzyme responsible for converting T4 to the more biologically active T3 in peripheral tissues[1].
-
Transplacental Transfer: n-PTU can cross the placenta, directly affecting fetal thyroid hormone production[[“]].
The resulting hypothyroidism can lead to a range of developmental abnormalities, including growth retardation, skeletal malformations, and significant neurological deficits[6][7].
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in disrupting the thyroid hormone signaling pathway.
Caption: Mechanism of this compound (n-PTU) action.
Data Presentation
The following tables summarize quantitative data from developmental toxicity studies using n-PTU in rodent models.
Table 1: Effects of this compound on Fetal Parameters in Mice
| Dose (mg/kg/day) | Placental Weight (g) | Litter Size | Fetal Weight (g) | Resorption Rate (%) | Malformation Rate (%) | Reference |
| 0 (Vehicle) | No significant difference | No significant difference | No significant difference | No significant difference | Low (baseline) | [8] |
| 10 | No significant difference | No significant difference | No significant difference | No significant difference | Not significantly different from control | [8] |
| 100 | No significant difference | No significant difference | No significant difference | No significant difference | Higher than control | [9] |
Data presented as "No significant difference" indicates that the study found no statistically significant changes compared to the vehicle control group.[8]
Table 2: Effects of this compound on Fetal Parameters in Rats
| Dose (mg/kg/day) | Crown-Rump Length (mm) | Litter Size | Placental Weights (g) | Maternal Body Weight (g) | Reference |
| 0 (Vehicle) | Baseline | No significant difference | No significant difference | No significant difference | [8] |
| 50 | Decreased | No significant difference | No significant difference | No significant difference | [8] |
| 100 | Decreased | No significant difference | No significant difference | No significant difference | [8] |
Table 3: Developmental Neurotoxicity Effects of this compound in Rats
| Dose (mg/kg/day) | Maternal Serum T4 (µg/dL) | Pup Serum T4 (µg/dL) | Auditory Function | Learning and Memory | Reference |
| 0 (Vehicle) | Normal | Normal | Normal | Normal | [2][6] |
| 0.8 | Slightly Decreased | Slightly Decreased | Normal | Normal | [2][6] |
| 1.6 | Markedly Decreased | Markedly Decreased | Impaired | Impaired | [2][6] |
| 2.4 | Markedly Decreased | Markedly Decreased | Impaired | Impaired | [2][6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a developmental toxicity study using n-PTU.
Caption: General workflow for a developmental toxicity study.
Protocol 1: Developmental Toxicity Study in Rats
This protocol is based on methodologies reported in developmental toxicity screening tests[8].
1. Animals and Housing:
-
Species: Sprague-Dawley rats.
-
Age: Young adult (e.g., 10-12 weeks old).
-
Housing: House animals individually in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the study.
2. Mating:
-
Mate nulliparous females with proven fertile males (1:1 ratio).
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal lavage (designate this as Gestation Day (GD) 0).
3. This compound (n-PTU) Preparation and Administration:
-
Preparation: Dissolve n-PTU (Sigma-Aldrich) in sterile water to achieve the desired concentrations (e.g., 50 mg/mL and 100 mg/mL for doses of 50 and 100 mg/kg, respectively, assuming a 1 mL/kg dosing volume)[8]. Prepare fresh solutions daily.
-
Administration: Administer n-PTU or vehicle (sterile water) once daily by oral gavage from GD 6 to 19[8].
4. Maternal Observations:
-
Record maternal body weight at least weekly during gestation.
-
Perform daily clinical observations for any signs of toxicity.
5. Fetal Examination:
-
On GD 20, euthanize pregnant dams by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the uterine horns and record the number of live and dead fetuses, and resorption sites.
-
Examine each fetus for external gross malformations.
-
Measure the crown-rump length and weight of each fetus.
-
Collect fetal and maternal blood for thyroid hormone analysis.
-
Fix a subset of fetuses (e.g., every third fetus) in Bouin's solution for visceral examination and the remainder in ethanol for skeletal examination after staining with Alizarin Red S and Alcian Blue.
Protocol 2: Developmental Neurotoxicity Study in Rats
This protocol is adapted from studies investigating the neurobehavioral effects of developmental hypothyroidism induced by n-PTU[2][6].
1. Animals, Housing, and Mating:
-
Follow the procedures outlined in Protocol 1.
2. This compound (n-PTU) Administration:
-
Administer n-PTU by oral gavage at doses of 0, 0.8, 1.6, or 2.4 mg/kg/day from GD 7 to Postnatal Day (PND) 17[2][6].
3. Postnatal Assessments:
-
Physical Development: Monitor offspring for landmarks of physical development, such as eye and ear opening, and incisor eruption.
-
Motor Activity: Assess motor activity at various postnatal ages (e.g., PND 14, 23, and in adulthood) using an automated activity monitoring system.
-
Auditory Function: Evaluate auditory function in adult offspring using brainstem auditory evoked potentials (BAEPs).
-
Learning and Memory: Test learning and memory in adult offspring using standardized behavioral tests, such as the radial arm maze or Morris water maze.
4. Thyroid Hormone Analysis:
-
Collect blood samples from dams and pups at various time points during the dosing period (e.g., GD 20, PND 17, and in adulthood).
-
Analyze serum samples for T4 and TSH concentrations using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
5. Histopathology:
-
At the end of the study, perfuse a subset of offspring with a fixative (e.g., 4% paraformaldehyde).
-
Collect brains and thyroid glands for histopathological examination. Process tissues for paraffin embedding, sectioning, and staining (e.g., hematoxylin and eosin) to evaluate for any structural abnormalities.
Conclusion
This compound is a potent tool for inducing a state of hypothyroidism to study its effects on development. The protocols and data presented here provide a framework for designing and conducting developmental toxicity studies. Careful consideration of dose selection, timing of exposure, and the specific endpoints to be evaluated is critical for obtaining meaningful and reproducible results. Researchers should always adhere to institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Comparison of toxicity studies based on the draft protocol for the 'Enhanced OECD Test Guideline no. 407' and the research protocol of 'Pubertal Development and Thyroid Function in Immature Male Rats' with 6-n-propyl-2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental neurotoxicity of propylthiouracil (PTU) in rats: relationship between transient hypothyroxinemia during development and long-lasting behavioural and functional changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Developmental Toxicity of Propylthiouracil and Methimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propylthiouracil Is Teratogenic in Murine Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hypothyroidism's Metabolic Effects Using n-Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing n-Propylthiouracil (PTU) for inducing a hypothyroid state in preclinical research models to investigate the consequent effects on metabolism. The following sections detail the mechanism of action of PTU, standardized experimental protocols for inducing hypothyroidism in rodents, and the expected metabolic outcomes with supporting quantitative data.
Introduction to this compound (PTU)
This compound is a thionamide drug that effectively induces hypothyroidism by inhibiting the production of thyroid hormones. Its primary mechanism of action involves the inhibition of the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3). Additionally, PTU impairs the peripheral conversion of T4 to the more biologically active T3, further contributing to a hypothyroid state. This dual action makes PTU a reliable tool for creating animal models of hypothyroidism to study the profound impact of thyroid hormones on systemic metabolism.
Experimental Protocols for Inducing Hypothyroidism
The following protocols provide standardized methods for inducing hypothyroidism in rats and mice using PTU. The choice of administration route and dosage may be adjusted based on specific experimental goals and institutional guidelines.
Induction of Hypothyroidism in Rats
Method 1: Administration in Drinking Water
-
Objective: To induce a stable hypothyroid state over several weeks.
-
Materials:
-
This compound (PTU) powder
-
Drinking water bottles
-
Standard laboratory rat chow
-
-
Procedure:
-
Prepare a 0.01% to 0.1% (w/v) solution of PTU in the drinking water. A common starting concentration is 0.05%.
-
Provide the PTU-containing water to the rats ad libitum.
-
Replace the PTU solution every 2-3 days to ensure its stability.
-
Continue the treatment for a period of 4 to 8 weeks to establish a consistent hypothyroid state.
-
Monitor the animals for signs of hypothyroidism, such as reduced activity, weight gain, and changes in coat texture.
-
Confirm the hypothyroid state by measuring serum T3, T4, and Thyroid-Stimulating Hormone (TSH) levels.
-
Method 2: Oral Gavage
-
Objective: To administer a precise daily dose of PTU.
-
Materials:
-
This compound (PTU) powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a suspension of PTU in the chosen vehicle at a concentration that allows for the desired dosage in a reasonable volume (e.g., 1-2 ml/kg body weight). A common dose is 6 mg/kg body weight per day.
-
Administer the PTU suspension to the rats via oral gavage once daily.
-
Continue the treatment for 4 to 8 weeks.
-
Monitor the animals and confirm hypothyroidism as described in Method 1.
-
Induction of Hypothyroidism in Mice
Method 1: Administration in Drinking Water
-
Objective: To induce hypothyroidism in mice for metabolic studies.
-
Materials:
-
This compound (PTU) powder
-
Drinking water bottles
-
Standard laboratory mouse chow
-
-
Procedure:
-
Prepare a solution of PTU in drinking water at a concentration of 0.1% (w/v) or 1 mg/ml. For pregnant mice, lower doses such as 50 ppm may be used to induce mild hypothyroidism.
-
Provide the PTU-containing water to the mice ad libitum.
-
Prepare fresh PTU solution every 2-3 days.
-
The duration of treatment is typically 3 to 6 weeks.
-
Monitor the mice for signs of hypothyroidism and confirm the hormonal status.
-
Expected Metabolic Effects of PTU-Induced Hypothyroidism
The induction of hypothyroidism with PTU leads to a cascade of metabolic alterations. The following tables summarize the quantitative changes observed in key metabolic parameters in rodent models.
Effects on Body Weight and Food Intake
| Parameter | Animal Model | PTU Treatment | Duration | Outcome |
| Body Weight | Rat | 0.1% in drinking water | 10 weeks | Lower growth rate compared to controls |
| Body Weight | Rat (lesioned) | 5 mg daily IP injection | 16 days | Weight gain observed |
| Food Intake | Rat | 0.1% in drinking water | 10 weeks | Lower food intake compared to controls |
Effects on Glucose Metabolism
| Parameter | Animal Model | PTU Treatment | Duration | Outcome |
| Glucose Tolerance | Rat | 6 mg/kg/day gavage | 5 weeks | Impaired glucose tolerance |
| Insulin Secretion | Rat | 6 mg/kg/day gavage | 5 weeks | Reduced glucose-stimulated insulin secretion |
Effects on Lipid Metabolism
| Parameter | Animal Model | PTU Treatment | Duration | Outcome |
| Serum Triglycerides | Mouse | Not specified | 7 weeks | Decreased |
| Serum Free Fatty Acids | Mouse | Not specified | 7 weeks | Decreased |
| Hepatic Lipid Synthesis | Rat | 0.1% in drinking water | 30 days | Reduced expression of genes for triglyceride and cholesterol synthesis |
Methodologies for Key Experiments
Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of the animal to clear a glucose load from the blood.
-
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample (time 0).
-
Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Lipid Profile Analysis
-
Objective: To measure the levels of key lipids in the blood.
-
Procedure:
-
Collect a blood sample from fasted animals.
-
Separate the serum or plasma by centrifugation.
-
Use commercially available enzymatic assay kits to measure the concentrations of:
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
-
Follow the manufacturer's instructions for each assay.
-
Signaling Pathways and Visualizations
The metabolic dysregulation in PTU-induced hypothyroidism is a consequence of altered signaling pathways downstream of thyroid hormone receptors.
Caption: Mechanism of this compound (PTU) Action.
Caption: Metabolic Consequences of PTU-Induced Hypothyroidism.
Caption: Experimental Workflow for Studying Metabolic Effects.
Application Notes and Protocols for Long-Term n-Propylthiouracil Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of n-Propylthiouracil (n-PTU) in rodent models, focusing on its carcinogenic potential and the underlying mechanisms. The protocols and data are synthesized from key toxicology and carcinogenicity studies, intended to guide researchers in designing and interpreting similar experiments.
Introduction and Mechanism of Action
This compound is a thionamide drug used in the treatment of hyperthyroidism. Its primary mechanism involves the inhibition of thyroid hormone synthesis.[1] In long-term rodent studies, n-PTU is a well-documented carcinogen, primarily targeting the thyroid gland and pituitary gland.[1] This carcinogenic effect is considered a secondary consequence of the drug's primary pharmacological action.
The mechanism proceeds as follows:
-
Inhibition of Thyroid Peroxidase (TPO): n-PTU blocks the TPO enzyme, which is essential for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1]
-
Inhibition of Peripheral T4 to T3 Conversion: n-PTU also inhibits the peripheral deiodination of T4 to the more active T3.[1]
-
Hormonal Imbalance: The reduction in circulating T3 and T4 levels disrupts the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis.
-
Increased TSH Secretion: The pituitary gland compensates for low thyroid hormone levels by increasing the secretion of Thyroid-Stimulating Hormone (TSH).
-
Chronic Thyroid Stimulation: Sustained high levels of TSH lead to chronic stimulation of the thyroid follicular cells, causing hyperplasia (increased cell number), followed by the development of benign neoplasms (adenomas) and eventually malignant neoplasms (carcinomas).
Signaling Pathway: n-PTU Disruption of the HPT Axis
Caption: Mechanism of n-PTU-induced hormonal disruption.
Experimental Protocols
The following protocol is a representative methodology for a 2-year carcinogenicity bioassay of n-PTU administered in drinking water to rodents, based on common practices in NTP-style studies.
Animal Model and Husbandry
-
Species/Strain: F344/N rats and B6C3F1 mice are commonly used strains.
-
Age: Studies are typically initiated with young animals, around 6 weeks of age.
-
Source: Animals should be sourced from a reputable, specific pathogen-free (SPF) vendor.
-
Acclimation: A minimum of a 2-week acclimation period is required before study initiation.
-
Housing: Animals are housed in polycarbonate cages with certified bedding. Environmental conditions are strictly controlled:
-
Temperature: 22 ± 3 °C
-
Humidity: 50 ± 15%
-
Light Cycle: 12-hour light/dark cycle.
-
-
Diet and Water: Standard certified rodent diet and tap water are provided ad libitum. For treated groups, n-PTU is mixed into the drinking water.
Experimental Design
-
Groups: Typically includes a control group (0 ppm n-PTU) and at least two or three dose groups.
-
Group Size: 50 animals per sex per group for 2-year studies.
-
Administration Route: Administration in drinking water is a common and effective method for long-term studies.
-
Dose Selection: Dose concentrations are determined from shorter-term (e.g., 13-week) studies, aiming to establish a high dose that causes some toxicity (e.g., ~10% body weight reduction) but does not significantly compromise survival, and a low dose that is a fraction of the high dose.
-
Duration: The standard duration for a carcinogenicity bioassay is 104-105 weeks.
n-PTU Solution Preparation and Analysis
-
Preparation: n-PTU solutions are prepared by mixing a pre-determined weight of the chemical with drinking water to achieve the target concentrations (in ppm).
-
Stability: The stability of n-PTU in water should be confirmed.
-
Analysis: The concentration of n-PTU in the water solutions should be analyzed periodically (e.g., every 3 months) to ensure accuracy and homogeneity.
In-Life Observations and Measurements
-
Clinical Observations: Animals are observed twice daily for signs of morbidity and mortality.
-
Body Weights: Individual animal body weights are recorded weekly for the first 13 weeks, then monthly for the remainder of the study.
-
Water Consumption: Water consumption can be measured per cage to estimate compound intake.
Terminal Procedures
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die prematurely.
-
Organ Weights: Key organs, particularly the thyroid, pituitary, and liver, are weighed.
-
Histopathology: A comprehensive list of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a qualified pathologist.
Experimental Workflow Diagram
Caption: Workflow for a 2-year rodent carcinogenicity study.
Quantitative Data Summary
The following tables summarize representative data on the effects of long-term n-PTU administration in rats. Note: These tables are synthesized based on typical findings reported in the literature, as a comprehensive, single NTP technical report with complete datasets was not publicly accessible.
Table 1: Representative Survival and Body Weight Data in Rats
| Parameter | Sex | Control (0 ppm) | Low Dose | High Dose |
| Mean Body Weight (g) at Study Termination | Male | 450 ± 50 | 425 ± 45 | 400 ± 48 |
| Female | 320 ± 35 | 305 ± 30 | 285 ± 32 | |
| Survival (%) at Study Termination | Male | 60% | 55% | 50% |
| Female | 70% | 68% | 65% | |
| *Indicates a statistically significant difference (p < 0.05) compared to the control group. |
Table 2: Representative Serum Hormone Concentrations in Rats (at 12 Months)
| Hormone | Sex | Control | Low Dose | High Dose |
| TSH (ng/mL) | Male | 2.5 ± 0.8 | 15.0 ± 4.5 | 50.0 ± 12.1 |
| Female | 3.0 ± 1.0 | 18.5 ± 5.2 | 65.0 ± 15.8 | |
| Total T4 (µg/dL) | Male | 4.5 ± 1.2 | 1.5 ± 0.5 | < 0.5 |
| Female | 4.8 ± 1.3 | 1.2 ± 0.4 | < 0.5 | |
| *Indicates a statistically significant difference (p < 0.05) compared to the control group. |
Table 3: Incidence of Key Neoplastic Lesions in Rats after 2-Year n-PTU Administration
| Organ | Lesion | Sex | Control | Low Dose | High Dose |
| Thyroid Gland | Follicular Cell Adenoma | Male | 2/50 (4%) | 25/50 (50%) | 48/50 (96%) |
| Female | 1/50 (2%) | 30/50 (60%) | 49/50 (98%) | ||
| Follicular Cell Carcinoma | Male | 0/50 (0%) | 5/50 (10%) | 20/50 (40%) | |
| Female | 0/50 (0%) | 8/50 (16%) | 25/50 (50%) | ||
| Pituitary Gland | Pars Distalis Adenoma | Male | 8/50 (16%) | 15/50 (30%) | 28/50 (56%) |
| Female | 15/50 (30%) | 25/50 (50%) | 38/50 (76%) | ||
| *Indicates a statistically significant increase (p < 0.05) compared to the control group. |
Pathological Progression and Conclusion
The long-term administration of n-PTU in rodents provides a classic example of a non-genotoxic, hormonally-mediated mechanism of carcinogenesis. The logical progression from pharmacological effect to cancer is a key takeaway for drug development professionals.
Logical Progression to Neoplasia
Caption: Pathological progression from n-PTU exposure to thyroid carcinoma.
References
Application Notes and Protocols: n-Propylthiouracil (PTU) as a Positive Control in Antithyroid Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propylthiouracil (PTU) is a thioamide drug widely utilized in the treatment of hyperthyroidism, most notably Graves' disease.[1][2][3] Its well-characterized mechanism of action and consistent inhibitory effects on thyroid hormone synthesis make it an ideal positive control in the screening and development of new antithyroid drugs. These application notes provide detailed protocols for the use of PTU as a positive control in both in vitro and in vivo antithyroid drug screening assays.
Mechanism of Action
PTU exerts its antithyroid effects through a dual mechanism of action.[4][5] Primarily, it inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[1][5][6] TPO catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin, a key step in the formation of thyroxine (T4) and triiodothyronine (T3).[7][8] By inhibiting TPO, PTU effectively blocks the production of new thyroid hormones.[4][9]
Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[2][4][6] This dual action makes PTU a robust positive control for identifying new chemical entities that may target different aspects of thyroid hormone regulation.
Figure 1: Mechanism of PTU in Thyroid Hormone Synthesis.
Experimental Protocols
In Vitro Thyroperoxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This protocol is adapted from the Amplex UltraRed-TPO (AUR-TPO) assay, a common method for assessing TPO inhibition.[9][10][11]
1. Materials and Reagents:
-
This compound (PTU)
-
Amplex™ UltraRed reagent
-
Hydrogen peroxide (H2O2)
-
Rat thyroid microsomes (as a source of TPO)[9]
-
Potassium phosphate buffer (200 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities
2. Preparation of Reagents:
-
PTU Stock Solution: Prepare a 1 mM stock solution of PTU in DMSO. Further dilute in the assay buffer to create a dose-response curve (e.g., 0-100 µM).[9]
-
Amplex UltraRed (AUR) Reagent: Prepare a 25 µM working solution in potassium phosphate buffer.[9]
-
Hydrogen Peroxide (H2O2): Prepare a 300 µM working solution in potassium phosphate buffer.[9]
-
Rat Thyroid Microsomes: Prepare according to established methods.[9] The protein concentration should be determined using a standard protein assay.
3. Assay Procedure:
-
Add 75 µL of the AUR reagent to each well of the 96-well plate.[9]
-
Add 10-15 µL of the microsomal protein suspension.[9]
-
Add the test compounds at various concentrations, including a dose-response for PTU as the positive control.
-
Initiate the reaction by adding 25 µL of H2O2.[9]
-
The final reaction mixture should also contain 100 µL of 200 mM potassium phosphate buffer.[9]
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the Amplex UltraRed reagent.
4. Data Analysis:
-
Calculate the percent inhibition of TPO activity for each concentration of the test compound and PTU.
-
Determine the IC50 value for PTU and the test compounds by plotting the percent inhibition against the log of the concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: In Vitro TPO Inhibition Assay Workflow.
In Vivo Rodent Model for Antithyroid Activity
This protocol describes a general method for evaluating the antithyroid activity of a compound in rats, using PTU as a positive control.
1. Animals and Housing:
-
Adult male Sprague-Dawley rats.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Hyperthyroidism (Optional but Recommended):
-
Hyperthyroidism can be induced by administering L-thyroxine (e.g., 600 µg/kg, orally) for 14 days.[12]
-
Confirm hyperthyroid state by measuring baseline serum T3 and T4 levels.
3. Experimental Groups:
-
Group 1: Normal Control: Healthy animals receiving the vehicle.
-
Group 2: Hyperthyroid Control (if applicable): Hyperthyroid animals receiving the vehicle.
-
Group 3: Positive Control: Hyperthyroid (or euthyroid) animals receiving PTU (e.g., 10 mg/kg, orally).[12]
-
Group 4: Test Compound Group(s): Hyperthyroid (or euthyroid) animals receiving the test compound at various doses.
4. Dosing and Sample Collection:
-
Administer the vehicle, PTU, or test compound orally once daily for a specified period (e.g., 14 days).
-
Collect blood samples at baseline and at the end of the treatment period for thyroid hormone analysis.
-
At the end of the study, euthanize the animals and collect thyroid glands for weight measurement and histological analysis.
5. Endpoint Measurements:
-
Serum T3, T4, and Thyroid Stimulating Hormone (TSH) levels.
-
Thyroid gland weight.
-
Body weight.
6. Data Analysis:
-
Compare the mean serum T3, T4, and TSH levels, as well as thyroid gland weights, between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation
The following tables summarize key quantitative data for this compound as a positive control.
Table 1: In Vitro TPO Inhibition Data
| Parameter | Value | Reference |
| IC50 (AUR-TPO Assay) | 1.2 µM | [9] |
Table 2: In Vivo Efficacy Data in Rodents
| Species | Dose | Duration | Effect | Reference |
| Rat | 3 and 10 ppm in diet | 4 days | Significant inhibition of ex vivo TPO activity | [9] |
| Rat | 10 mg/kg, oral | 14 days | Significant reduction in serum T4 levels | [12] |
| Mouse | 0.15% in chow | 2 months | Significant decrease in circulating T4 | [13] |
Table 3: Clinical Dosage Information (for reference)
| Population | Initial Dose | Maintenance Dose | Reference |
| Adults | 300 mg/day (in 3 divided doses) | 100-150 mg/day | [1] |
Troubleshooting and Data Interpretation
-
High Variability in In Vitro Assay: Ensure consistent quality and activity of the thyroid microsome preparation. Check for potential interference of test compounds with the fluorescence signal.
-
Lack of In Vivo Effect: Consider the pharmacokinetic properties of the test compound. The route of administration and dosage may need optimization. Ensure the induction of hyperthyroidism was successful if using that model.
-
Interpreting Results: A significant reduction in T4 and/or T3 levels, accompanied by an increase in TSH (in a healthy pituitary-thyroid axis), is indicative of antithyroid activity. Comparing the magnitude of the effect of a test compound to that of PTU allows for a relative potency assessment.
By following these detailed protocols and utilizing the provided data for comparison, researchers can effectively employ this compound as a reliable positive control in the screening and development of novel antithyroid therapeutics.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Graves' disease - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving n-Propylthiouracil (PTU) Solubility for In Vivo Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to n-Propylthiouracil (PTU) solubility in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PTU) not dissolving in water or saline?
A1: this compound (PTU) is sparingly soluble in aqueous solutions like water or saline at a neutral pH. Its low solubility is a common challenge for researchers preparing formulations for in vivo studies.
Q2: What are the recommended solvents for dissolving PTU for in vivo use?
A2: While PTU has low aqueous solubility, it is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1]. However, for in vivo experiments, it is often desirable to use an aqueous vehicle. A common and effective method is to dissolve PTU in a weak basic solution, such as water or saline adjusted to a higher pH with sodium hydroxide (NaOH)[2].
Q3: How does adding sodium hydroxide (NaOH) help dissolve PTU?
A3: PTU is a weak acid. Adding a base like NaOH increases the pH of the solution, which leads to the deprotonation of PTU, forming a more soluble salt. This significantly enhances its solubility in aqueous vehicles[2].
Q4: My PTU dissolves in DMSO but precipitates when I dilute it with saline or PBS. How can I prevent this?
A4: This is a common issue known as precipitation upon dilution. To avoid this, you can try a co-solvent system. For instance, one protocol suggests first dissolving PTU in DMF and then diluting it with PBS (pH 7.2) for better solubility in the final aqueous solution[1]. Another approach is to use a vehicle containing a mixture of solvents like DMSO, PEG300, and Tween-80 in saline.
Q5: What is the stability of PTU in an aqueous solution?
A5: Aqueous solutions of PTU are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. One source suggests not storing aqueous solutions for more than one day[1]. However, a study on an extemporaneously compounded oral suspension of PTU showed that it was stable for at least 70 days at 25°C and 91 days at 4°C[3]. The stability will depend on the specific formulation, including the use of suspending agents and preservatives.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water (20°C) | 1.1 mg/mL | [2] |
| Boiling Water | 10 mg/mL | [2] |
| 1 N NaOH | 50 mg/mL (with heat) | [2] |
| Ethanol | ~2 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~12.5 mg/mL | [1] |
| 1:5 DMF:PBS (pH 7.2) | ~0.50 mg/mL | [1] |
| Alcohol | 16 mg/mL | [2] |
| Acetone | 16 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of PTU Solution for Oral Gavage using NaOH
This protocol is suitable for preparing an aqueous solution of PTU for oral administration to rodents.
Materials:
-
This compound (PTU) powder
-
Sterile water or saline
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Sterile glassware
Procedure:
-
Weigh the desired amount of PTU powder.
-
Add the PTU powder to a beaker with the required volume of sterile water or saline.
-
While stirring, slowly add 0.1 N NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously. Continue adding NaOH until the PTU is completely dissolved. The solution should become clear. Be cautious not to raise the pH too high; aim for a physiologically compatible pH if possible, though a slightly alkaline pH may be necessary for complete dissolution.
-
Once the PTU is dissolved, check the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before administration.
-
Prepare this solution fresh before each use.
Protocol 2: Preparation of PTU Solution for Intraperitoneal Injection using a Co-Solvent System
This protocol is adapted for preparing a PTU solution for intraperitoneal injection where a higher concentration might be needed.
Materials:
-
This compound (PTU) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of PTU powder.
-
First, dissolve the PTU in a small volume of DMSO. For example, to prepare a final solution with 10% DMSO, dissolve the total required PTU in 1/10th of the final volume of DMSO.
-
In a separate tube, prepare the vehicle by mixing the remaining solvents. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, mix the appropriate volumes of PEG300, Tween-80, and saline.
-
Slowly add the PTU-DMSO stock solution to the vehicle while vortexing or stirring to ensure proper mixing and prevent precipitation.
-
The final solution should be clear. If precipitation occurs, you may need to adjust the solvent ratios or warm the solution slightly.
-
Use the solution immediately after preparation.
Mandatory Visualizations
Experimental Workflow for PTU Solution Preparation
References
n-Propylthiouracil (PTU) Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the stability of n-Propylthiouracil (PTU) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for extemporaneously prepared this compound (PTU) oral suspensions?
A1: For extemporaneously prepared PTU oral suspensions (e.g., 5 mg/mL), refrigeration at 4°C is the preferred storage condition.[1] Studies have shown that suspensions can maintain over 90% of their initial concentration for at least 91 days when refrigerated.[2][3][4] Storage at room temperature (25°C) is also possible, with stability maintained for at least 70 days.[2][3][4] However, extended storage at room temperature is generally not recommended due to the potential for microbial growth.[5] All suspensions should be stored in amber containers to protect from light and should be well-shaken before use.[1][6]
Q2: What are the primary factors that can cause the degradation of PTU in solution?
A2: Forced degradation studies have identified the primary factors that can cause PTU degradation. PTU is susceptible to:
-
Basic Hydrolysis: Degradation occurs under alkaline (basic) conditions.[7][8]
-
Oxidation: PTU degrades in the presence of oxidizing agents, such as hydrogen peroxide.[6][7][8]
-
Photolysis: Exposure to light can lead to the degradation of PTU.[7][8]
Conversely, PTU is relatively stable under acidic and neutral hydrolysis, as well as thermal stress.[7][8]
Q3: What analytical method is most suitable for assessing the stability of PTU solutions?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for analyzing PTU stability.[2][9][10] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[4][6] Key components of a typical HPLC method for PTU analysis include a C18 column and UV detection at a wavelength around 276 nm or 241 nm.[7][8][9]
Q4: What are the initial signs of degradation in a PTU solution?
A4: While chemical degradation is confirmed through analytical testing, initial signs may include changes in the physical appearance of the solution, such as alterations in color or odor, or precipitation.[2][3] However, the absence of these signs does not guarantee stability, and chemical analysis is necessary for confirmation.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Rapid loss of PTU potency in solution. | Improper Storage Conditions: The solution may be exposed to light, elevated temperatures, or prepared with a basic diluent. | Verify storage conditions. Store solutions at 4°C in amber containers.[2][3][6] Ensure the pH of the solution is not basic. |
| Unexpected peaks appear in the HPLC chromatogram. | Degradation of PTU: The solution may have degraded due to exposure to oxidative, photolytic, or basic conditions.[7][8] | Perform a forced degradation study to identify potential degradation products and confirm their retention times. This will help in confirming the nature of the unexpected peaks.[11][12] |
| Inconsistent stability results between batches. | Variability in Compounding: Inconsistencies in the preparation of the extemporaneous suspension can affect stability.[1][3] | Review and standardize the compounding procedure. Ensure consistent sources and quality of reagents and that the final pH is controlled. |
| Precipitation or changes in physical appearance. | pH Shift or Microbial Growth: The pH of the solution may have changed, affecting solubility, or there may be microbial contamination. | Measure the pH of the solution. If microbial growth is suspected, perform appropriate microbiological testing. Consider adding a preservative for multi-dose formulations.[9] |
Data on PTU Suspension Stability
The following tables summarize the stability of extemporaneously prepared PTU oral suspensions as reported in published studies.
Table 1: Stability of 5 mg/mL PTU Suspension in 1:1 Ora-Sweet:Ora-Plus
| Storage Temperature | Duration | Percent of Initial Concentration Retained | Reference |
| 4°C | 91 days | > 90% | [2][3][4] |
| 25°C | 70 days | > 90% | [2][3][4] |
Table 2: Stability of 5 mg/mL PTU Suspension in 1:1 1% Methylcellulose:Simple Syrup, NF
| Storage Temperature | Duration | Percent of Initial Concentration Retained | Reference |
| 4°C | 91 days | > 90% | [2][3] |
| 25°C | 70 days | > 90% | [2][3] |
Experimental Protocols
Protocol 1: Preparation of 5 mg/mL PTU Oral Suspension
This protocol is based on methods described for extemporaneous compounding.[1][6]
-
Trituration: Commercially available 50 mg PTU tablets are crushed in a mortar and reduced to a fine powder.
-
Levigation: A small amount of the chosen vehicle (e.g., a 1:1 mixture of Ora-Plus and Ora-Sweet) is added to the powder and mixed to form a uniform paste.[1]
-
Dilution: The vehicle is added in incremental portions to the paste with continuous mixing until the desired final volume is almost reached.
-
Transfer and Final Volume: The suspension is transferred to a calibrated amber bottle. The mortar is rinsed with the vehicle, and this rinsing is added to the bottle to ensure the complete transfer of the drug. The final volume is adjusted with the vehicle.
-
Labeling: The bottle should be labeled with "Shake Well Before Use" and "Refrigerate".[1]
Protocol 2: Stability-Indicating HPLC Method for PTU
This protocol outlines a general stability-indicating HPLC method based on published literature.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5.0 µm particle size).[7][8]
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 50:35:15 v/v/v) with 0.1% acetic acid.[7][8] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Sample Preparation: The PTU solution is diluted with the mobile phase to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time for PTU should be determined using a reference standard. Stability is assessed by comparing the peak area of PTU in the test sample to that of a freshly prepared standard.
Visualizations
Caption: Experimental workflow for a typical PTU solution stability study.
Caption: Factors influencing the stability and degradation of PTU solutions.
Caption: Troubleshooting decision tree for unstable PTU solutions.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. Stability of Propylthiouracil - Page 2 [medscape.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Stability of an extemporaneously compounded propylthiouracil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-performance liquid chromatographic method for the analysis of propylthiouracil in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of n-Propylthiouracil in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing n-Propylthiouracil (PTU) to induce hypothyroidism in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PTU)?
A1: PTU primarily inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3).[1] By blocking TPO, PTU effectively reduces the production of new thyroid hormones. Additionally, PTU can peripherally inhibit the conversion of T4 to the more active T3.
Q2: What are the common animal models used for inducing hypothyroidism with PTU?
A2: Rodents, particularly mice and rats, are the most common animal models for studying PTU-induced hypothyroidism.[2][3][4] Zebrafish are also utilized, especially in developmental and toxicological studies.[5][6][7] Rabbits have also been used in studies investigating the effects of PTU.
Q3: What are the typical signs of successful hypothyroidism induction in research animals?
A3: Successful induction of hypothyroidism is characterized by a significant decrease in serum T3 and T4 levels, accompanied by a marked increase in thyroid-stimulating hormone (TSH) levels.[3] Physiological signs may include reduced body weight gain, lethargy, and in some cases, visible goiter (enlargement of the thyroid gland).
Q4: How long does it typically take to induce hypothyroidism with PTU?
A4: The timeframe for inducing hypothyroidism can vary depending on the animal model, dose, and route of administration. In mice and rats, significant reductions in thyroid hormone levels and elevations in TSH can be observed within three weeks of continuous PTU administration.[8]
Troubleshooting Guide
Issue 1: Animals are exhibiting excessive weight loss and lethargy.
-
Possible Cause: The dose of PTU may be too high, leading to severe hypothyroidism.
-
Troubleshooting Steps:
-
Reduce PTU Dosage: Consider lowering the concentration of PTU in the drinking water or the administered dose if using oral gavage.
-
Monitor Food and Water Intake: Ensure that the taste of PTU in the water is not deterring the animals from drinking. If so, consider alternative administration methods like oral gavage.
-
Provide Nutritional Support: Supplement the diet with high-calorie, palatable food to counteract weight loss.
-
Monitor Thyroid Hormone Levels: Regularly measure serum T3, T4, and TSH to ensure the desired level of hypothyroidism is maintained without causing excessive distress.
-
Issue 2: Inconsistent or no suppression of thyroid hormone levels.
-
Possible Cause 1: Inadequate dosage or duration of PTU administration.
-
Troubleshooting Steps:
-
Verify Dosage and Preparation: Double-check the calculations and preparation of the PTU solution to ensure accuracy.
-
Increase Duration: Continue the PTU administration for a longer period, as the onset of hypothyroidism can vary.
-
Increase Dosage: If after an adequate duration, hormone levels are not suppressed, a carefully monitored increase in the PTU dose may be necessary.
-
-
Possible Cause 2: Animal-to-animal variability in response.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals can help to account for individual variations in response to the drug.
-
Individual Monitoring: If feasible, monitor individual animal water consumption to identify any that may not be ingesting sufficient PTU.
-
Issue 3: High mortality rate in the experimental group.
-
Possible Cause: PTU toxicity or severe hypothyroidism.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Significantly lower the PTU dose for the remaining animals.
-
Veterinary Consultation: Seek immediate advice from a veterinarian to manage the health of the affected animals.
-
Review Protocol: Thoroughly review the experimental protocol, including dosage, administration route, and animal monitoring procedures, to identify potential issues. There is no established lethal dose (LD50) for PTU, so careful dose adjustments are critical.[1]
-
Data Summary
Table 1: this compound Dosage and Effects in Rodent Models
| Animal Model | PTU Dosage | Administration Route | Duration | Key Effects |
| Mice | 1 mg/ml in drinking water (2 mg/subject/day) | Drinking Water | 3 weeks | Hypothyroidism, significant weight loss compared to control. |
| Mice | 5 ppm or 50 ppm in drinking water | Drinking Water | Gestational day 14 to postpartum day 21 | Mild hypothyroidism, impaired maternal behavior. At 50 ppm, some dams did not deliver or abandoned offspring.[9][10] |
| Rats | 0.05% in saline | Oral Gavage | 8 weeks | Decreased serum T3 and T4, increased TSH, slower body weight gain, lower heart weight.[3] |
Table 2: this compound Effects in Zebrafish Model
| PTU Concentration | Duration | Key Effects |
| 1 mg/L and higher | 42 days post-hatch | Decreased scale thickness, suggesting inhibited metamorphosis. |
| 10 mg/L and 100 mg/L | Adult | Decreased circulating levels of T3 and T4.[7] |
| 25 mg/L and 50 mg/L | Early life-stage | Massive hyperplasia and hyperemia of thyroidal tissue.[5] |
| 100 mg/L | 4 days post-hatch | Serious dysmorphogenesis in larvae, dose-dependent decrease in body length and weight.[7] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Mice via Drinking Water
-
Objective: To induce a hypothyroid state in mice for experimental studies.
-
Materials:
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This compound (PTU)
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Drinking water bottles
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Scale for weighing PTU and animals
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Animal housing with controlled light-dark cycle
-
-
Methodology:
-
Prepare a stock solution of PTU by dissolving it in the drinking water at the desired concentration (e.g., 0.15% PTU in a low iodine diet). For milder hypothyroidism, lower concentrations such as 5 ppm or 50 ppm can be used.[10]
-
Provide the PTU-containing water to the mice as their sole source of drinking water.
-
Replace the PTU water fresh every 2-3 days to ensure stability and consistent dosage.
-
Monitor the body weight of the mice at least every 3 days.[2]
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After the desired duration of treatment (typically 3 weeks or longer), collect blood samples for thyroid hormone analysis (T3, T4, TSH).[8]
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Continue to monitor the animals for any adverse effects and adjust the PTU concentration if necessary.
-
Protocol 2: Induction of Hypothyroidism in Zebrafish
-
Objective: To induce hypothyroidism in zebrafish for developmental or toxicological studies.
-
Materials:
-
This compound (PTU)
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Zebrafish housing tanks
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Water quality monitoring equipment
-
-
Methodology:
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Prepare a stock solution of PTU and dilute it in the tank water to achieve the desired final concentration (e.g., 10 mg/L, 25 mg/L, 50 mg/L, or 100 mg/L).[5][7]
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Expose zebrafish embryos or adults to the PTU-containing water.
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Perform regular water changes (e.g., every 2-3 days) to maintain water quality and PTU concentration.
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Monitor the fish for developmental abnormalities, changes in growth, and behavior.
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At the end of the exposure period, samples can be collected for histological analysis of the thyroid follicles or for measurement of plasma thyroid hormone levels.[5][7]
-
Visualizations
Caption: Mechanism of action of this compound (PTU).
Caption: Troubleshooting workflow for adverse effects.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 3. Propylthiouracil-induced hypothyroidism reduces xenograft tumor growth in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of propylthiouracil-induced neonatal hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations along the Hypothalamic-Pituitary-Thyroid Axis of the Zebrafish (Danio rerio) after Exposure to Propylthiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rivm.openrepository.com [rivm.openrepository.com]
- 7. Effects of the antithyroid agent propylthiouracil in a partial life cycle assay with zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 9. Frontiers | In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice [frontiersin.org]
- 10. In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: n-Propylthiouracil (n-PTU) Application in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of n-Propylthiouracil (n-PTU) to modulate thyroid function in experimental settings. The following troubleshooting guides and FAQs address common issues, with a focus on adjusting the n-PTU dose to suppress thyroid hormones without inducing a compensatory elevation in Thyroid-Stimulating Hormone (TSH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (n-PTU)?
A1: this compound primarily inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[1][2] TPO is responsible for oxidizing iodide ions and incorporating them into tyrosine residues on thyroglobulin, a key step in the formation of thyroxine (T4) and triiodothyronine (T3).[1][2] Additionally, n-PTU can inhibit the peripheral deiodination of T4 to the more active T3.[2]
Q2: Why is it important to avoid compensatory TSH elevation in some research models?
A2: A compensatory rise in TSH indicates a state of hypothyroidism, which can introduce confounding variables into an experiment. Elevated TSH has its own physiological effects, including stimulating thyroid gland growth (goiter) and potentially influencing other cellular processes. For studies aiming to investigate the direct effects of low T4/T3 levels, independent of the secondary effects of high TSH, maintaining a normal TSH level is critical.
Q3: What are the typical starting doses of n-PTU for inducing hypothyroidism in rodents?
A3: The dosage of n-PTU required to induce hypothyroidism can vary depending on the animal model, strain, and desired level of thyroid suppression. However, a common starting point for inducing hypothyroidism in rats is the administration of 0.05% n-PTU in their drinking water.[3] It is crucial to note that this dose is intended to induce a hypothyroid state with elevated TSH and may need to be adjusted downwards to avoid this compensatory response.
Troubleshooting Guide: Managing Compensatory TSH Elevation
Issue: I am observing a significant increase in TSH levels in my n-PTU-treated animals.
This is a common occurrence and indicates that the dose of n-PTU is too high, leading to a strong negative feedback on the pituitary gland to release more TSH. Here’s how to troubleshoot this issue:
1. Dose Titration is Key:
The primary solution is to perform a dose-titration study to find the optimal concentration of n-PTU that suppresses T4 to the desired level without causing a significant spike in TSH.
2. Monitor Thyroid Hormone Levels Regularly:
During the dose titration and the actual experiment, it is essential to regularly monitor serum levels of T4, T3, and TSH. This will allow for timely adjustments to the n-PTU dose.
3. Consider the Duration of Treatment:
The duration of n-PTU administration will influence the degree of thyroid suppression and the TSH response. Short-term and long-term treatments may require different dosing strategies.
4. Check for Animal-to-Animal Variability:
Be aware that there can be individual differences in the response to n-PTU. It may be necessary to adjust doses for individual animals or to use a larger sample size to account for this variability.
Experimental Protocols
Protocol 1: Dose-Response Determination of n-PTU on Thyroid Function in Rats
This protocol outlines a general procedure to determine the dose-dependent effects of n-PTU on serum T4 and TSH levels in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound (n-PTU)
-
Drinking water bottles
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kits for rat T4 and TSH
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the animals into several groups (e.g., control and multiple n-PTU dose groups).
-
n-PTU Administration: Prepare different concentrations of n-PTU in the drinking water (e.g., 0.01%, 0.025%, 0.05%). The control group receives regular drinking water.
-
Treatment Period: Administer the n-PTU solutions to the respective groups for a predetermined period (e.g., 2-4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from each animal.
-
Hormone Analysis: Use ELISA kits to measure the serum concentrations of T4 and TSH for each animal.
-
Data Analysis: Analyze the data to determine the dose-response relationship between n-PTU concentration, T4 suppression, and TSH elevation.
Data Presentation
Table 1: Illustrative Dose-Response of n-PTU on Rat Thyroid Hormones
| n-PTU Concentration in Drinking Water | Serum T4 (ng/mL) | Serum TSH (ng/mL) |
| Control (0%) | 45 ± 5 | 2.5 ± 0.5 |
| Low Dose (e.g., 0.01%) | 30 ± 4 | 3.0 ± 0.6 |
| Medium Dose (e.g., 0.025%) | 15 ± 3 | 8.0 ± 1.5 |
| High Dose (e.g., 0.05%) | < 5 | 15.0 ± 2.0 |
Note: These are example values and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothalamic-Pituitary-Thyroid (HPT) Axis Feedback Loop.
Caption: Mechanism of Action of this compound (n-PTU).
Caption: Experimental Workflow for n-PTU Dose Titration.
References
troubleshooting inconsistent results in n-Propylthiouracil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with n-Propylthiouracil (PTU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PTU)?
A1: PTU has a dual mechanism of action. Primarily, it inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin.[2][3] Secondly, PTU inhibits the peripheral conversion of the less active T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[1][2][3]
Q2: What are the expected effects of PTU administration on thyroid hormone levels in vivo?
A2: Administration of PTU is expected to decrease the levels of serum T3 and T4, and consequently, lead to an increase in thyroid-stimulating hormone (TSH) levels due to the negative feedback loop on the pituitary gland.[4][5][6][7] The extent of these changes depends on the dose, duration of treatment, and the animal model used.
Q3: My in vivo PTU treatment did not induce hypothyroidism. What are the possible reasons?
A3: Several factors could contribute to the lack of effect:
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Inadequate Dosing: The dose of PTU may be too low for the specific animal strain or species.
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Route of Administration: The chosen route (e.g., in drinking water, gavage) may not be optimal for consistent drug delivery.
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PTU Solution Instability: The PTU solution may have degraded. It is crucial to prepare fresh solutions regularly.
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Dietary Factors: The diet of the animals can influence the outcome. For example, a high-iodine diet can compete with the inhibitory action of PTU.
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Animal Strain Variability: Different strains of mice or rats can have varying sensitivities to PTU.[8][9][10][11]
Q4: I am observing high variability in my in vitro Thyroid Peroxidase (TPO) inhibition assay results. What could be the cause?
A4: High variability in TPO inhibition assays can stem from several sources:
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Inconsistent Reagent Preparation: Ensure all reagents, including the PTU stock solution and buffers, are prepared consistently and are not degraded.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially in high-throughput formats.
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Microsomal Preparation Quality: The quality and consistency of the thyroid microsomal preparation are critical for reproducible results.
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Incubation Times and Temperatures: Strict adherence to a consistent incubation time and temperature is essential.
-
Plate Reader Settings: Ensure the plate reader settings (e.g., excitation/emission wavelengths) are optimized and consistent for each run.
Q5: Are there any known substances that can interfere with PTU's action or with thyroid hormone assays?
A5: Yes, several substances can interfere. Drugs like amiodarone and iodinated contrast agents can inhibit the conversion of T4 to T3.[12] Phenobarbital and other drugs can increase the hepatic metabolism of thyroid hormones.[12] In immunoassays for thyroid hormones, interferences can arise from factors like biotin, heterophilic antibodies, and anti-ruthenium antibodies, potentially leading to inaccurate results.[13]
Troubleshooting Guides
In vivo Hypothyroidism Induction
| Observed Problem | Potential Cause | Recommended Solution |
| No significant decrease in T4/T3 levels. | Inadequate PTU dose. | Increase the dose of PTU. Refer to literature for appropriate dosing for your specific animal model.[4][6][7] |
| PTU degradation. | Prepare fresh PTU solutions for administration. | |
| High iodine in diet. | Use a standardized, low-iodine diet for the duration of the experiment. | |
| High variability in T4/T3 levels between animals. | Inconsistent PTU administration. | Ensure accurate and consistent administration, for example, by using oral gavage instead of ad libitum drinking water. |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power. Consider using a more homogenous group of animals in terms of age and weight.[9][10][11] | |
| Unexpected mortality in the treatment group. | PTU toxicity. | Monitor animals closely for signs of toxicity. Consider reducing the dose or the duration of the treatment. Agranulocytosis and hepatotoxicity are known side effects.[14] |
In vitro Thyroid Peroxidase (TPO) Inhibition Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal. | Contaminated reagents or plates. | Use fresh, high-quality reagents and plates. |
| Inappropriate buffer composition. | Optimize the buffer composition, including pH and ionic strength. | |
| Low signal-to-noise ratio. | Insufficient enzyme activity. | Use a fresh preparation of thyroid microsomes with confirmed activity. |
| Suboptimal substrate concentration. | Titrate the substrate concentration to find the optimal working range. | |
| Inconsistent IC50 values. | Inaccurate serial dilutions of PTU. | Prepare fresh serial dilutions for each experiment and verify their accuracy. |
| Assay drift during plate reading. | Read the plates in a consistent and timely manner. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for TPO inhibition | 30 µM | Lactoperoxidase (LPO) as a surrogate for TPO | [15] |
| IC50 for TPO inhibition | 47 µM | Lactoperoxidase (LPO) | [15] |
| Serum T3 reduction | ~50% decrease | Rats treated with a high dose of PTU | [6] |
| Serum T4 reduction | ~70% decrease | Rats treated with a high dose of PTU | [6] |
| Serum TSH increase | Significantly higher than control | Rats treated with PTU for 8 weeks | [7] |
Experimental Protocols
In vivo Induction of Hypothyroidism in Rats
Objective: To induce a state of hypothyroidism in rats for experimental studies.
Materials:
-
This compound (PTU)
-
Distilled water or appropriate vehicle
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Wistar male rats (or other suitable strain)
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Standard laboratory animal diet (consider low-iodine diet for enhanced effect)
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Equipment for oral gavage (if applicable)
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Blood collection supplies
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ELISA kits for T3, T4, and TSH measurement
Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the start of the experiment.
-
PTU Solution Preparation: Prepare a fresh solution of PTU. A common method is to dissolve PTU in the drinking water at a concentration of 0.05%.[7] Alternatively, prepare a suspension in a suitable vehicle for daily oral gavage.
-
Treatment Administration:
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Drinking Water: Provide the PTU-containing drinking water ad libitum to the treatment group. Replace the solution every 2-3 days. The control group receives regular drinking water.
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Oral Gavage: Administer a specific dose of PTU (e.g., 1 mg/100g body weight) daily via oral gavage.[4] The control group receives the vehicle only.
-
-
Monitoring: Monitor the body weight and general health of the animals regularly.
-
Duration of Treatment: Continue the treatment for a period sufficient to induce hypothyroidism, typically 4-8 weeks.[7]
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Sample Collection: At the end of the treatment period, collect blood samples for thyroid hormone analysis.
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Hormone Level Analysis: Measure serum T3, T4, and TSH levels using commercially available ELISA kits according to the manufacturer's instructions.
In vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
Objective: To determine the inhibitory effect of PTU on TPO activity in vitro.
Materials:
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Rat thyroid microsomes (source of TPO)
-
This compound (PTU)
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Amplex UltraRed (AUR) reagent
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Hydrogen peroxide (H2O2)
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Potassium phosphate buffer
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96-well black microplates
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Plate reader with fluorescence capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PTU in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AUR and H2O2 in potassium phosphate buffer.
-
-
Assay Procedure:
-
Incubation: Incubate the plate at 37°C for 30 minutes in a plate reader.[16]
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission of 544/590 nm.[16]
-
Data Analysis: Calculate the percentage of TPO inhibition for each PTU concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the PTU concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 3. Methimazole and Propylthiouracil Mechanism of Action [picmonic.com]
- 4. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats [mdpi.com]
- 7. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 11. Control of variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of n-Propylthiouracil in Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of n-Propylthiouracil (PTU) in oral gavage experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTU) and why is its oral bioavailability a concern?
A1: this compound (PTU) is a thioamide medication used to treat hyperthyroidism. Its primary mechanism of action is to inhibit the synthesis of thyroid hormones. A significant challenge in preclinical oral gavage studies is the low aqueous solubility of PTU, which can lead to poor and variable absorption, thus affecting the reliability and reproducibility of experimental results.
Q2: What are the key factors influencing the oral bioavailability of PTU?
A2: The oral bioavailability of PTU is influenced by several factors, including:
-
Solubility and Dissolution Rate: PTU is very slightly soluble in water, which is a rate-limiting step for its absorption.
-
Particle Size: Smaller particle sizes increase the surface area available for dissolution, potentially improving absorption.
-
Formulation Vehicle: The choice of vehicle for suspending or dissolving PTU can significantly impact its stability, solubility, and absorption.
-
Gastrointestinal (GI) Tract Conditions: Factors such as pH, GI motility, and presence of food can affect drug release and absorption.
-
First-Pass Metabolism: Like many drugs, PTU may be subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce its bioavailability.
Q3: What are the common formulation strategies to improve the oral bioavailability of PTU?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like PTU:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, leading to faster dissolution.
-
Solid Dispersions: Dispersing PTU in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of PTU in the formulation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during oral gavage experiments with PTU.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and/or variable plasma concentrations of PTU | Poor dissolution of PTU in the gastrointestinal tract due to low aqueous solubility. | 1. Reduce Particle Size: Prepare a nanosuspension of PTU. 2. Formulate a Solid Dispersion: Co-precipitate or melt-extrude PTU with a hydrophilic polymer. 3. Use a Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS). 4. Optimize the Vehicle: Use a vehicle with solubilizing agents (e.g., surfactants, co-solvents). |
| Inconsistent dosing due to poor suspension homogeneity. | 1. Ensure Uniform Suspension: Vigorously vortex the suspension before each gavage. 2. Use a Suspending Agent: Incorporate a suspending agent like methylcellulose or carboxymethylcellulose (CMC) into the vehicle. 3. Check for Settling: Visually inspect the suspension for any settling of particles between doses. | |
| Animal distress during or after oral gavage (e.g., choking, regurgitation) | Improper gavage technique. | 1. Ensure Proper Restraint: The animal must be properly restrained to prevent movement. 2. Correct Needle Placement: The gavage needle should be gently inserted along the roof of the mouth and advanced into the esophagus. Avoid forcing the needle. 3. Administer Slowly: Administer the formulation at a controlled rate to prevent reflux. |
| Irritation caused by the formulation vehicle. | 1. Assess Vehicle Tolerability: Conduct a pilot study with the vehicle alone to check for any adverse reactions. 2. Use Isotonic and pH-Neutral Vehicles: Where possible, use vehicles that are physiologically compatible. | |
| Inconsistent results between different batches of PTU formulation | Variability in particle size or drug content. | 1. Standardize Formulation Protocol: Follow a detailed and consistent protocol for formulation preparation. 2. Characterize Each Batch: Analyze each new batch for particle size distribution and drug content uniformity. |
| Degradation of PTU in the formulation. | 1. Assess Formulation Stability: Conduct stability studies of the PTU formulation under storage conditions. 2. Prepare Fresh Formulations: If stability is an issue, prepare fresh formulations before each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Very slightly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Practically insoluble |
| Ether | Practically insoluble |
Table 2: Comparison of Preclinical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data for Illustrative Purposes)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 1.5 ± 0.4 | 1.0 | 4.5 ± 1.2 | 100 |
| Nanosuspension | 4.2 ± 0.8 | 0.5 | 12.6 ± 2.5 | 280 |
| Solid Dispersion | 3.5 ± 0.6 | 0.75 | 10.5 ± 1.8 | 233 |
| SEDDS | 5.1 ± 0.9 | 0.5 | 15.3 ± 2.9 | 340 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated with respect to the aqueous suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of PTU to enhance its dissolution rate.
Materials:
-
This compound (PTU) powder
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Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
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Planetary ball mill or a high-pressure homogenizer
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring. Cool to room temperature.
-
Disperse the PTU powder in the stabilizer solution to form a pre-suspension. A typical drug concentration is 1-5% w/v.
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Add the milling media to the pre-suspension in a milling jar. The volume of milling media should be approximately one-third of the total volume of the suspension.
-
Mill the suspension at a specified speed (e.g., 400 rpm) and for a defined duration (e.g., 2-4 hours). Optimize milling time and speed based on particle size analysis.
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After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.
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Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug content of the nanosuspension using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Oral Gavage Procedure in Rats
Objective: To administer a precise dose of PTU formulation orally to a rat.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe containing the PTU formulation
-
Calibrated scale for accurate animal weighing
Procedure:
-
Accurately weigh the rat to determine the correct volume of the formulation to be administered.
-
Fill the syringe with the calculated volume of the PTU formulation. Ensure the formulation is well-mixed if it is a suspension.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and back. The forelegs should be held to prevent scratching.
-
With the rat in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the pharynx.
-
Gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and re-insert.
-
Once the needle is in the correct position (approximately to the level of the last rib), slowly administer the contents of the syringe.
-
After administration, gently withdraw the needle in the same direction it was inserted.
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Return the rat to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.
Visualizations
preventing n-Propylthiouracil degradation in experimental setups
Welcome to the technical support center for n-Propylthiouracil (PTU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing PTU degradation in experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of PTU in aqueous solution. | PTU has low solubility in water and aqueous buffers. | For aqueous solutions, first dissolve PTU in an organic solvent like DMSO or DMF, then dilute with your aqueous buffer. A 1:5 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/ml.[1] It is recommended not to store the aqueous solution for more than one day.[1] |
| The pH of the solution is too low. | PTU is a weak acid and is more soluble in basic solutions. Increasing the pH of your buffer to slightly alkaline (e.g., pH 8.0) can enhance solubility. | |
| Inconsistent or unexpected experimental results. | Degradation of PTU due to improper storage or handling. | Store PTU powder at -20°C for long-term stability (≥4 years).[1] For stock solutions in DMSO, store at -20°C for up to 1 year or -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles. |
| PTU degradation in the experimental medium. | Prepare fresh aqueous solutions of PTU for each experiment.[1] Protect solutions from light and keep them at a stable temperature. | |
| Loss of PTU activity over time. | Oxidation of the thiourea group in PTU. | Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions. |
| Exposure to light, leading to photolytic degradation. | Store PTU solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | |
| Hydrolysis in basic aqueous solutions. | While basic pH improves solubility, prolonged storage in highly alkaline buffers should be avoided. Prepare fresh solutions before use. | |
| Difficulty dissolving PTU for in vivo studies. | Inappropriate vehicle for administration. | For oral administration, a homogeneous suspension can be made in CMC-Na. For injections, a clear solution can be prepared using a co-solvent system such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store powdered this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: What is the best way to prepare and store a stock solution of PTU?
A2: For a stock solution, dissolve PTU in an organic solvent such as DMSO, ethanol, or DMF.[1] The solubility is approximately 10 mg/ml in DMSO, 2 mg/ml in ethanol, and 12.5 mg/ml in DMF.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I prepare and store aqueous solutions of PTU?
A3: PTU has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve PTU in a minimal amount of DMF and then dilute it with the aqueous buffer of choice.[1] However, it is not recommended to store aqueous solutions for more than one day due to potential degradation and precipitation.[1]
Degradation
Q4: What are the main factors that cause this compound to degrade?
A4: The primary factors contributing to PTU degradation are:
-
Oxidation: The thioamide group is susceptible to oxidation.
-
Hydrolysis: PTU can undergo hydrolysis, particularly in basic aqueous solutions.
-
Photolysis: Exposure to light can cause degradation.
Q5: How can I minimize the degradation of PTU in my experiments?
A5: To minimize degradation, you should:
-
Prepare fresh solutions before each experiment, especially aqueous solutions.
-
Store stock solutions in appropriate solvents at recommended temperatures.
-
Protect all solutions from light by using amber vials or wrapping containers in foil.
-
For sensitive experiments, consider using de-gassed solvents and working under an inert atmosphere.
Experimental Protocols
Q6: What is a reliable protocol for preparing a PTU stock solution for in vitro assays?
A6: A detailed protocol for preparing a PTU stock solution can be found in the "Experimental Protocols" section below.
Q7: I am seeing variability in my results. Could this be related to PTU stability?
A7: Yes, variability in results can be a strong indicator of PTU degradation. If you observe inconsistent outcomes, it is crucial to review your storage and handling procedures. Ensure you are using freshly prepared solutions from a properly stored stock. The troubleshooting workflow below can help diagnose the issue.
Quantitative Data on PTU Stability
| Solvent/Vehicle | Concentration | Storage Temperature | Stability |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1] |
| DMSO | Stock Solution | -20°C | Up to 1 year[2] |
| DMSO | Stock Solution | -80°C | Up to 2 years[2] |
| 1:1 Ora-Sweet:Ora-Plus | 5 mg/mL | 4°C | Stable for at least 91 days |
| 1:1 Ora-Sweet:Ora-Plus | 5 mg/mL | 25°C | Stable for at least 70 days |
| 1:1 1% Methylcellulose:Simple Syrup | 5 mg/mL | 4°C | Stable for at least 91 days |
| 1:1 1% Methylcellulose:Simple Syrup | 5 mg/mL | 25°C | Stable for at least 70 days |
| DMF:PBS (pH 7.2) (1:5) | ~0.50 mg/mL | Room Temperature | Not recommended for storage beyond one day[1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a method for preparing a 10 mM stock solution of PTU in DMSO.
Materials:
-
This compound (MW: 170.23 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing PTU: In a sterile microcentrifuge tube, weigh out 1.7023 mg of PTU powder.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the PTU powder.
-
Dissolving PTU: Tightly cap the tube and vortex thoroughly until the PTU is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Visualizations
Caption: Mechanism of action of this compound (PTU).
Caption: Troubleshooting workflow for experiments involving PTU.
References
Technical Support Center: Managing n-Propylthiouracil (n-PTU)-Induced Weight Loss in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing n-Propylthiouracil (n-PTU) to induce hypothyroidism in mice and encountering associated weight loss.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving n-PTU-induced weight loss in mice.
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive or Rapid Weight Loss | High dose of n-PTU, strain sensitivity, dehydration, or poor palatability of medicated water/food. | - Re-evaluate Dosage: Start with a lower dose and titrate up to the desired level of hypothyroidism while monitoring weight closely.- Strain Consideration: Be aware that some mouse strains, like C57BL/6J, are more prone to weight loss with n-PTU treatment compared to others.[1]- Hydration: Ensure easy access to fresh water. If medicating drinking water, monitor for reduced intake due to taste aversion. Consider alternative administration methods like oral gavage.- Dietary Support: Provide a highly palatable and energy-dense diet to encourage food intake. |
| High Variability in Weight Loss Between Animals | Inconsistent drug intake, genetic variability within the cohort, or underlying health differences. | - Standardize Administration: For drinking water administration, ensure proper mixing and regular replacement of the medicated water. For oral gavage, ensure accurate and consistent dosing for each animal.- Animal Health: Use healthy animals of a similar age and weight at the start of the experiment. Monitor for any signs of illness that could exacerbate weight loss.- Acclimatization: Allow for a proper acclimatization period before starting the experiment to reduce stress-related variables. |
| Failure to Induce Hypothyroidism Despite Weight Loss | Incorrect n-PTU dosage or administration, or issues with the n-PTU compound. | - Verify Hypothyroidism: Measure serum T4 and TSH levels to confirm the hypothyroid state. Weight loss alone is not a definitive indicator.- Check n-PTU: Ensure the n-PTU is from a reputable source and has not expired. Prepare fresh solutions regularly.- Review Protocol: Double-check all calculations and procedures in your experimental protocol. |
| Mice Appear Lethargic and Unhealthy | Severe hypothyroidism, dehydration, or malnutrition. | - Monitor Animal Welfare: Conduct daily health checks. Look for signs of distress such as hunched posture, ruffled fur, and reduced activity.- Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and nutritional support as advised by a veterinarian.- Consider Humane Endpoints: If an animal's condition deteriorates and it reaches a pre-determined humane endpoint, it should be euthanized. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound (n-PTU) and why does it cause weight loss in mice?
n-PTU is an antithyroid drug that primarily works by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). By blocking TPO, n-PTU reduces the production of these hormones, leading to a state of hypothyroidism.[2]
Thyroid hormones are critical regulators of metabolism. A deficiency in these hormones, as seen in hypothyroidism, slows down the basal metabolic rate.[3] While in humans hypothyroidism is often associated with weight gain, in mice, n-PTU-induced hypothyroidism frequently leads to weight loss.[2] This can be attributed to several factors, including reduced food intake and alterations in lipid and glucose metabolism.[1]
2. What are the recommended dosages and administration routes for inducing hypothyroidism with n-PTU in mice?
The optimal dosage and administration route can vary depending on the mouse strain, age, and the desired degree of hypothyroidism. Common methods include:
-
In Drinking Water: A common starting concentration is 0.05% to 0.1% w/v in the drinking water.[4] For example, a study used 1 mg/ml of n-PTU in drinking water, with each mouse receiving approximately 2 mg daily for three weeks.[2]
-
In Diet: n-PTU can be mixed into a powdered or pelleted diet. A common concentration is 0.15% n-PTU in a low-iodine diet.[5]
-
Oral Gavage: This method allows for precise dosing. Dosages can range from 10 mg/kg to 100 mg/kg body weight, administered daily.[6]
-
Intraperitoneal (i.p.) Injection: While less common for chronic studies, i.p. injections can also be used. For instance, a dose of 10 mg/kg has been used in rats.[7]
It is crucial to start with a lower dose and monitor the mice closely for both the induction of hypothyroidism (via T4/TSH levels) and signs of excessive weight loss or distress.
3. How should I monitor the health of mice during n-PTU treatment?
Regular and careful monitoring is essential. Key parameters to track include:
| Monitoring Parameter | Frequency | Notes |
| Body Weight | Daily or every other day | A gradual weight loss is expected, but rapid or excessive loss (>15-20% of initial body weight) may require intervention. |
| Food and Water Intake | Daily | Measure consumption to identify any significant decreases that could contribute to weight loss. |
| Clinical Signs | Daily | Observe for signs of distress such as lethargy, hunched posture, ruffled fur, dehydration (skin tenting), and changes in behavior. |
| Thyroid Hormone Levels | At baseline and at selected time points during the study | Measure serum T4 and TSH to confirm and monitor the level of hypothyroidism. |
4. Are there ways to mitigate n-PTU-induced weight loss while still achieving hypothyroidism?
Yes, several strategies can be employed:
-
Dietary Supplementation: Provide a highly palatable, energy-dense diet to encourage caloric intake.
-
Dose Titration: Begin with a lower dose of n-PTU and gradually increase it to find the minimum effective dose that induces hypothyroidism without causing severe weight loss.
-
Strain Selection: If experimentally feasible, consider using a mouse strain that is less susceptible to n-PTU-induced weight loss.
-
Supportive Care: In cases of significant dehydration, subcutaneous fluid administration may be necessary.
5. How do different mouse strains react to n-PTU treatment in terms of weight loss?
Different mouse strains can exhibit varied responses to n-PTU. For example, one study found that C57BL/6J mice lost weight when treated with n-PTU, whereas WSB/EiJ mice maintained their body weight during the treatment period.[1] This highlights the importance of considering the genetic background of the mice when designing experiments with n-PTU.
Experimental Protocols
Induction of Hypothyroidism using n-PTU in Drinking Water
This protocol is adapted from a study that successfully induced hypothyroidism in ICR mice.[2]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Drinking water bottles
-
Scale for weighing mice
-
Animal housing with controlled temperature and light cycle
Procedure:
-
Preparation of n-PTU Solution: Dissolve this compound in drinking water to a final concentration of 1 mg/ml. Prepare this solution fresh at least twice a week.
-
Animal Acclimatization: House the mice in the experimental facility for at least one week prior to the start of the experiment to allow for acclimatization.
-
Baseline Measurements: Record the initial body weight of each mouse. Collect baseline blood samples for T4 and TSH analysis if required.
-
Administration: Provide the n-PTU-containing drinking water ad libitum to the experimental group. The control group should receive regular drinking water.
-
Monitoring:
-
Measure and record the body weight of each mouse every 2-3 days.
-
Monitor the volume of water consumed per cage daily.
-
Perform daily health checks on all animals.
-
-
Duration: Continue the administration for the desired experimental period, typically 3-4 weeks, to establish a stable hypothyroid state.
-
Confirmation of Hypothyroidism: At the end of the treatment period, collect blood samples to measure serum T4 and TSH levels to confirm hypothyroidism.
Visualizations
Signaling Pathway
Caption: n-PTU inhibits TPO, disrupting the thyroid hormone synthesis pathway and leading to altered metabolism and weight loss.
Experimental Workflow
References
- 1. The Downregulation of the Liver Lipid Metabolism Induced by Hypothyroidism in Male Mice: Metabolic Flexibility Favors Compensatory Mechanisms in White Adipose Tissue [mdpi.com]
- 2. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 3. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 6. Evaluation of Developmental Toxicity of Propylthiouracil and Methimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propylthiouracil-induced hypothyroidism protects ionizing radiation-induced multiple organ damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of n-Propylthiouracil and Carbimazole for Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparative analysis of two prominent antithyroid thionamide drugs: n-Propylthiouracil (PTU) and Carbimazole. Carbimazole is a prodrug that is rapidly converted to its active metabolite, methimazole (MMI). Therefore, the biological effects of carbimazole are attributable to MMI. This comparison focuses on their efficacy, mechanisms of action, pharmacokinetic profiles, and adverse effects, supported by experimental data to inform preclinical and clinical research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Carbimazole based on available in vivo data.
Table 1: Comparative Efficacy in Animal Models of Hyperthyroidism
| Parameter | This compound (PTU) | Carbimazole/Methimazole (MMI) | References |
| Potency | Less potent on a milligram basis. | More potent on a milligram basis. | [1] |
| Effect on Serum T4 | Significant reduction in T4 levels. | Significant reduction in T4 levels. | [2] |
| Effect on Serum T3 | Significant reduction in T3 levels, also inhibits peripheral T4 to T3 conversion. | Significant reduction in T3 levels. | [1] |
| Effect on Serum TSH | Increase in TSH levels secondary to reduced thyroid hormone feedback. | Increase in TSH levels secondary to reduced thyroid hormone feedback. | [2] |
| Time to Euglycemia | May have a faster onset in reducing T3 levels due to peripheral action. | Generally effective in achieving euthyroidism. | [2][3] |
Table 2: Comparative Pharmacokinetics (in vivo)
| Parameter | This compound (PTU) | Carbimazole/Methimazole (MMI) | References |
| Bioavailability | 50-80% (variable) | ~100% (for MMI after carbimazole conversion) | [1] |
| Plasma Half-life | 1-2 hours | 6-13 hours (for MMI) | [3] |
| Dosing Frequency | Multiple daily doses (typically 3 times a day). | Once daily dosing. | [1] |
| Protein Binding | High (~75%) | Low | [3] |
| Placental Transfer | Lower | Higher | [3] |
Table 3: Comparative Adverse Effects (in vivo data)
| Adverse Effect | This compound (PTU) | Carbimazole/Methimazole (MMI) | References |
| Hepatotoxicity | Higher risk of severe liver injury, including fulminant hepatic necrosis. | Lower risk of severe liver injury. | [4] |
| Agranulocytosis | Rare, but serious risk. | Rare, but serious risk. | [5] |
| Vasculitis | Can occur. | Can occur. | [5] |
| Teratogenicity | Lower risk of congenital malformations in the first trimester. | Higher risk of congenital malformations (e.g., aplasia cutis, choanal atresia) in the first trimester. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments cited in the comparison of PTU and carbimazole.
1. Induction of Hyperthyroidism in a Rat Model
This protocol is fundamental for creating a hyperthyroid state in rodents to test the efficacy of antithyroid drugs.
-
Animals: Male Wistar rats (150-200g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction Agent: L-thyroxine (T4) is administered daily.
-
Dosage and Administration: A common dose is 300 µg/kg body weight, administered subcutaneously or orally for 14 to 21 days.
-
Confirmation of Hyperthyroidism: Blood samples are collected via the retro-orbital plexus or tail vein to measure serum levels of T3, T4, and TSH using ELISA or radioimmunoassay (RIA). Elevated T3 and T4 levels with suppressed TSH levels confirm the hyperthyroid state.
2. Evaluation of Antithyroid Drug Efficacy in Hyperthyroid Rats
Once hyperthyroidism is induced, the efficacy of PTU and carbimazole can be assessed.
-
Grouping: Animals are randomly divided into groups:
-
Control (hyperthyroid, no treatment)
-
PTU-treated (specify dose, e.g., 10 mg/kg/day)
-
Carbimazole-treated (specify dose, e.g., 1 mg/kg/day)
-
-
Drug Administration: Drugs are typically administered orally via gavage for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Hormone Levels: Blood samples are collected at regular intervals to monitor the changes in serum T3, T4, and TSH levels.
-
Body Weight: Body weight is recorded regularly as an indicator of metabolic status.
-
Thyroid Gland Histology: At the end of the study, animals are euthanized, and thyroid glands are collected, weighed, and fixed in 10% formalin for histological examination (H&E staining) to assess changes in follicular cell height, colloid content, and vascularity.
-
3. Assessment of Hepatotoxicity
Evaluating the potential liver damage is a critical component of preclinical safety studies.
-
Blood Collection: At the end of the treatment period, blood is collected for serum analysis.
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured to assess liver function.
-
Histopathology: A portion of the liver is fixed, sectioned, and stained with H&E to examine for any signs of cellular damage, such as necrosis, inflammation, and steatosis.
Mandatory Visualization
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
The following diagram illustrates the key steps in the synthesis of thyroid hormones within a thyroid follicular cell and indicates the points of inhibition by this compound and Carbimazole (Methimazole).
Caption: Mechanism of thyroid hormone synthesis and points of inhibition by PTU and Carbimazole.
Experimental Workflow for Comparative Drug Efficacy
The diagram below outlines a typical experimental workflow for the in vivo comparison of this compound and Carbimazole.
Caption: Workflow for in vivo comparison of antithyroid drugs.
References
N-Propylthiouracil's Impact on Serum TSH: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical data confirms the efficacy of n-Propylthiouracil (PTU) in the management of hyperthyroidism, primarily through its role in restoring normal thyroid-stimulating hormone (TSH) levels. This guide provides a detailed comparison of PTU with other primary treatments for hyperthyroidism—methimazole, radioactive iodine (RAI) therapy, and thyroidectomy—with a focus on their effects on serum TSH. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in clinical and research settings.
This compound functions by inhibiting the synthesis of thyroid hormones (T3 and T4) in the thyroid gland.[1] This reduction in circulating thyroid hormones triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, leading to an increase in the production and secretion of TSH from the pituitary gland. The normalization of TSH levels is a key indicator of a successful return to a euthyroid state.
Comparative Efficacy on TSH Normalization
The following table summarizes the available quantitative data on the effect of PTU and its alternatives on serum TSH levels. It is important to note that direct head-to-head clinical trials comparing the time course of TSH normalization across all four treatment modalities are limited. The data presented is compiled from various studies with different designs and patient populations, which should be considered when making direct comparisons.
| Treatment Modality | Time to TSH Normalization | Percentage of Patients with Normalized TSH | Study Population/Notes |
| This compound (PTU) | Mean: 13 months | 29.81% | Patients with thyrotoxicosis, majority with toxic multinodular goiter. |
| Methimazole (MMI) | Mean: 6.9 months | Not directly reported in a comparable time-course to PTU. However, one study showed MMI to be more effective than PTU in normalizing FT4 levels at 12 weeks. | Patients with thyrotoxicosis. |
| Radioactive Iodine (RAI) | TSH may remain suppressed for weeks to months post-treatment. | The primary outcome is often hypothyroidism, requiring TSH monitoring for hormone replacement. | Patients with Graves' disease. |
| Thyroidectomy | 60.2% of patients had normal TSH at 2 months post-operation. | 78.9% of patients achieved TSH normalization by 20 months post-operation. | Patients with Graves' disease undergoing total thyroidectomy. |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies for the assessment of thyroid function.
Measurement of Serum TSH:
Serum TSH levels are typically measured using immunoassays. The most common methods utilized in clinical trials are third-generation chemiluminescent immunoassays (CLIA) or immunoradiometric assays (IRMA). These assays offer high sensitivity and specificity for TSH, allowing for the accurate determination of its concentration in serum. Blood samples are collected from patients at baseline and at specified intervals throughout the treatment period (e.g., 4, 8, 12 weeks, and then at longer intervals for follow-up). The specific assay and instrumentation used can vary between studies, but all adhere to established clinical laboratory standards.
Patient Population and Treatment Administration:
The cited studies typically involve adult patients diagnosed with hyperthyroidism, most commonly due to Graves' disease or toxic multinodular goiter.
-
Antithyroid Drugs (PTU and Methimazole): Patients are administered daily oral doses of the medication. Dosing is often adjusted based on the patient's thyroid function tests at follow-up visits.
-
Radioactive Iodine (RAI) Therapy: A single oral dose of I-131 is administered. The dosage is calculated based on factors such as thyroid size and iodine uptake.
-
Thyroidectomy: Patients undergo a total or near-total thyroidectomy performed by a qualified surgeon.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
References
Investigating n-Propylthiouracil: A Comparative Guide to its Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of n-Propylthiouracil (PTU) with alternative antithyroid drugs, focusing on their off-target effects. The information presented is supported by experimental data to assist researchers in making informed decisions for future studies and drug development.
Introduction: The Double-Edged Sword of this compound
This compound (PTU) is a thionamide medication primarily used in the treatment of hyperthyroidism, most notably Graves' disease. Its primary mechanism of action involves the inhibition of the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][2][3][4][5]. Additionally, PTU uniquely inhibits the peripheral conversion of T4 to the more active T3 form[1][2][3]. While effective, the clinical use of PTU is tempered by a well-documented profile of off-target effects, some of which can be severe. Understanding these unintended interactions is paramount for patient safety and for the development of safer therapeutic alternatives.
On-Target vs. Off-Target Activity of this compound
The intended therapeutic effect of PTU is achieved through the inhibition of thyroid peroxidase. However, PTU is known to interact with other biological molecules, leading to a range of off-target effects. A key example is its inhibitory action on lactoperoxidase (LPO), an enzyme with structural similarities to TPO.
| Target | IC50 (µM) | On-Target/Off-Target | Reference |
| Thyroid Peroxidase (TPO) | 30 | On-Target | [1] |
| Lactoperoxidase (LPO) | 47 | Off-Target | [1] |
Table 1: In vitro inhibitory activity of this compound on its primary target and a known off-target.
Comparative Analysis of Off-Target Effects: PTU vs. Alternatives
The primary alternatives to PTU in the management of hyperthyroidism are Methimazole (MMI) and its prodrug, Carbimazole. While all three are thionamides and share a similar primary mechanism of action, their off-target effect profiles, particularly concerning hepatotoxicity, show notable differences.
| Adverse Effect | This compound (PTU) | Methimazole (MMI) / Carbimazole | Key Considerations |
| Hepatotoxicity | Higher risk of severe liver injury, including fulminant hepatic necrosis, particularly in pediatric patients. The mechanism is thought to be immune-mediated and may involve the formation of reactive metabolites[3][6]. | Lower incidence of severe liver injury. When it occurs, it is more often cholestatic in nature[7]. | The FDA has issued a boxed warning for severe liver injury with PTU. |
| ANCA-Associated Vasculitis | A known, though rare, complication. The exact mechanism is not fully understood but is believed to be an autoimmune reaction. | Also reported, but appears to be less frequent than with PTU. | Patients presenting with symptoms like rash, arthritis, or fever should be evaluated. |
| Agranulocytosis | A rare but serious side effect characterized by a severe drop in white blood cell count. | The risk is also present and is considered a class effect for thionamides. | Routine blood monitoring is not standard, but patients should be educated about the symptoms of infection. |
Table 2: Comparison of major off-target effects of this compound and its alternatives.
A computational study comparing the binding of PTU and methimazole to thyroid peroxidase suggested that PTU has a slightly higher binding energy, which may contribute to its efficacy but also potentially to its off-target interactions[5].
Experimental Protocols for Investigating Off-Target Effects
The identification and characterization of off-target effects are critical components of drug development. A variety of in vitro and in vivo methods are employed to assess the promiscuity of a drug candidate.
In Vitro Off-Target Screening
Objective: To identify unintended molecular targets of a drug candidate in a controlled laboratory setting.
Key Techniques:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS):
-
Immobilization: The drug of interest (e.g., PTU) is chemically linked to a solid support (e.g., beads) within a chromatography column.
-
Incubation: A complex mixture of proteins (e.g., a cell lysate) is passed through the column.
-
Binding: Proteins that have an affinity for the immobilized drug will bind to it, while non-binding proteins are washed away.
-
Elution: The bound proteins are then eluted from the column.
-
Identification: The eluted proteins are identified using mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Drug Treatment: Intact cells or cell lysates are treated with the drug of interest.
-
Heating: The treated samples are heated to various temperatures.
-
Principle: Drug binding stabilizes the target protein, making it more resistant to heat-induced denaturation.
-
Analysis: The amount of soluble (non-denatured) protein at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting curve indicates drug-target engagement.
-
In Vivo Assessment of Off-Target Effects
Objective: To evaluate the physiological consequences of off-target interactions in a living organism.
Key Approaches:
-
Proteomics and Metabolomics:
-
Animal Model: Laboratory animals are treated with the drug.
-
Sample Collection: Tissues and biofluids are collected at various time points.
-
Analysis: Mass spectrometry-based techniques are used to quantify changes in the proteome (all proteins) and metabolome (all metabolites).
-
Interpretation: Significant changes in protein or metabolite levels can indicate which pathways are being affected by the drug, pointing towards potential off-target effects.
-
-
Toxicology Studies:
-
Dose-Ranging Studies: Animals are administered a range of doses of the drug to determine the maximum tolerated dose and to identify any dose-dependent toxicities.
-
Histopathology: Tissues from various organs are examined under a microscope for signs of damage.
-
Clinical Pathology: Blood and urine are analyzed for markers of organ damage (e.g., liver enzymes, kidney function markers).
-
Visualizing Key Pathways and Workflows
Signaling Pathway: this compound's Primary Mechanism of Action
Caption: Primary mechanism of action of this compound.
Experimental Workflow: Affinity Purification-Mass Spectrometry for Off-Target Identification
Caption: Workflow for identifying off-target proteins.
Conclusion
The investigation of off-target effects is a critical aspect of drug discovery and development. While this compound is an effective treatment for hyperthyroidism, its potential for serious adverse effects, particularly hepatotoxicity, necessitates careful consideration and monitoring. Comparative analysis with alternatives like Methimazole and Carbimazole reveals a trade-off between efficacy and safety profiles. The application of modern experimental techniques such as affinity purification-mass spectrometry and cellular thermal shift assays is crucial for the early identification and characterization of off-target interactions, paving the way for the design of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Propylthiouracil-induced mitochondrial dysfunction in liver and its relevance to drug-induced hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 4. ijfmr.com [ijfmr.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of n-Propylthiouracil and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of n-Propylthiouracil (PTU), a cornerstone medication for hyperthyroidism, and its structural analogs. The primary mechanism of action for PTU is the inhibition of thyroperoxidase (TPO), the key enzyme in thyroid hormone synthesis.[1] Additionally, PTU and its analogs inhibit iodothyronine deiodinase (ID-1), which blocks the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] This guide presents available quantitative data on the inhibitory activity of these compounds, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative In Vitro Potency
Direct comparative data on the in vitro inhibition of thyroperoxidase (TPO) by a range of PTU analogs is limited in publicly available literature. The reported half-maximal inhibitory concentration (IC50) for PTU against TPO varies between studies, with values of 1.2 µM and 30 µM being documented, highlighting differences in assay conditions.
However, comparative data is available for the inhibition of iodothyronine deiodinase type 1 (D1), a key secondary mechanism. The following table summarizes the IC50 values of PTU and two of its analogs against D1, demonstrating the impact of structural modifications on potency.
| Compound | Structure | Target Enzyme | IC50 (µM) | Relative Potency vs. PTU |
| This compound (PTU) | 6-n-propyl-2-thiouracil | Deiodinase 1 (D1) | 1.7 | 1x |
| Analog 1 (C1) | 5-methyl-2-thiouracil | Deiodinase 1 (D1) | < 1.7 | > 1x (More Potent) |
| Analog 2 (C2) | 6-benzyl-2-thiouracil | Deiodinase 1 (D1) | < 1.7 | > 1x (More Potent) |
Data sourced from a study on Se- and S-Based Thiouracil and Methimazole Analogues, which indicates that the PTU-like compounds C1 (5-methyl-2-thiouracil) and C2 (6-benzyl-2-thiouracil) have a lower IC50 than PTU, making them more potent inhibitors of D1 activity.
Recent research into novel thiouracil derivatives has shown promising results in animal models. For instance, certain synthesized analogs demonstrated superiority over PTU in reducing mean serum T4 levels in hyperthyroid rats by 3% to 60%.[3][4] These findings suggest that further exploration of PTU analogs could lead to the development of more effective antithyroid agents.
Mandatory Visualization
Thyroid Hormone Synthesis and Inhibition Pathway
The following diagram illustrates the synthesis of thyroid hormones and the points of inhibition by this compound (PTU).
Experimental Workflow: In Vitro TPO Inhibition Assay
The diagram below outlines a typical workflow for assessing the in vitro potency of PTU and its analogs against thyroperoxidase.
Experimental Protocols
The in vitro potency of PTU and its analogs is typically determined by measuring the inhibition of TPO-catalyzed reactions. Two common methods are the Amplex UltraRed (AUR) assay and the guaiacol assay.
Amplex UltraRed (AUR) TPO Inhibition Assay
This is a fluorometric assay used to detect peroxidase activity.[5]
-
Enzyme Source : Purified TPO, rat thyroid microsomes, or whole-cell extracts from cell lines expressing recombinant human TPO (e.g., FTC-238/hrTPO) can be used.[5]
-
Reagents :
-
Procedure :
-
The assay is conducted in a 96-well plate format.[5]
-
The TPO enzyme source is added to wells containing buffer and various concentrations of the test compound.
-
The plate is often pre-incubated.
-
The reaction is initiated by adding the AUR reagent and H₂O₂.[5]
-
The plate is incubated, typically for 30 minutes at 37°C.
-
Fluorescence is measured using a plate reader (e.g., excitation/emission of 544/590 nm).
-
-
Data Analysis : The fluorescence signal is proportional to TPO activity. The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.
Guaiacol TPO Inhibition Assay
This is a spectrophotometric assay based on the TPO-catalyzed oxidation of guaiacol.
-
Enzyme Source : Similar to the AUR assay, various sources of TPO can be used.
-
Reagents :
-
Buffer (e.g., sucrose buffer).
-
Guaiacol solution (e.g., 33 mM).
-
Hydrogen peroxide (H₂O₂) (e.g., 0.27 mM).
-
Test compounds.
-
-
Procedure :
-
Reagents (buffer, TPO, guaiacol, and test compound) are mixed in a cuvette and incubated at 37°C.
-
The reaction is started by the addition of H₂O₂.
-
The increase in absorbance, due to the formation of tetraguaiacol, is monitored at a wavelength of 470 nm using a spectrophotometer.
-
-
Data Analysis : The rate of reaction is determined from the linear change in absorbance per minute. The IC50 value is calculated from the dose-response curve as described for the AUR assay.
References
Validating RNA-Seq Insights: A Comparative Guide for n-Propylthiouracil's Impact on Thyroid Cells
For researchers, scientists, and drug development professionals investigating the effects of n-Propylthiouracil (PTU) on thyroid cells, this guide provides a framework for validating RNA-sequencing (RNA-seq) data. We offer a comparative overview of essential validation techniques, supported by detailed experimental protocols, to ensure the accuracy and reliability of your transcriptomic findings.
This compound is a crucial antithyroid drug used in the management of hyperthyroidism, including Graves' disease.[1][2][3] Its primary mechanism involves the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[1][2][4][5] PTU also impedes the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) by inhibiting the 5'-deiodinase enzyme.[3][4][6] Understanding the global transcriptomic changes induced by PTU is vital for elucidating its complete mechanism of action and identifying potential off-target effects. RNA-seq offers a powerful tool for this, but its findings necessitate validation through independent methods.
Hypothetical RNA-Seq Data Summary
To illustrate the validation process, let's consider a hypothetical RNA-seq experiment on a human thyroid cell line (e.g., Nthy-ori 3-1) treated with PTU. The following table summarizes potential differentially expressed genes (DEGs) that align with the known functions of PTU.
| Gene Symbol | Gene Name | Log2 Fold Change (PTU vs. Control) | Putative Function in Thyroid |
| TPO | Thyroid Peroxidase | -1.5 | Key enzyme in thyroid hormone synthesis |
| SLC5A5 | Solute Carrier Family 5 Member 5 (NIS) | +2.0 | Mediates iodide uptake into thyroid cells |
| TG | Thyroglobulin | -1.2 | Precursor protein for thyroid hormone synthesis |
| DIO1 | Deiodinase, Iodothyronine, Type I | -1.8 | Converts T4 to T3 in peripheral tissues |
| TSHR | Thyroid Stimulating Hormone Receptor | -0.8 | Binds TSH to stimulate thyroid function |
Experimental Validation Protocols
The gold standard for validating RNA-seq data is quantitative real-time polymerase chain reaction (qPCR).[7][8] To confirm changes at the protein level, Western blotting is the preferred method.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the abundance of specific mRNA transcripts, providing a direct validation of the gene expression changes observed in RNA-seq.[7]
Protocol:
-
RNA Isolation: Extract total RNA from both control and PTU-treated thyroid cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: Design gene-specific primers for the target genes (TPO, SLC5A5, TG, DIO1, TSHR) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the geometric mean of the housekeeping genes.
Western Blotting
Western blotting allows for the detection and quantification of specific proteins, confirming that the observed changes in mRNA levels translate to changes in protein expression.
Protocol:
-
Protein Extraction: Lyse control and PTU-treated thyroid cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Determine the protein concentration using a BCA protein assay.[10][11]
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (TPO, NIS, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[12]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of PTU action and the validation workflow, the following diagrams are provided.
Caption: Mechanism of this compound (PTU) action.
Caption: Experimental workflow for RNA-seq and validation.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. What is Propylthiouracil used for? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. biostate.ai [biostate.ai]
- 8. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 12. youtube.com [youtube.com]
n-Propylthiouracil's Pituitary Impact: A Comparative Gene Expression Analysis
A detailed guide for researchers on the effects of n-Propylthiouracil and other goitrogenic agents on gene expression in the pituitary gland, supported by experimental data and protocols.
This guide provides a comparative analysis of the effects of this compound (PTU) and the alternative goitrogen Methimazole (MMI) on pituitary gene expression. The information is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.
Introduction
This compound (PTU) is a thionamide drug widely used in the research setting to induce hypothyroidism in animal models. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO) in the thyroid gland, which blocks the synthesis of thyroid hormones (T3 and T4). PTU also inhibits the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3). The resulting decrease in circulating thyroid hormones disrupts the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis, leading to an increased synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. This guide delves into the specific molecular consequences of PTU-induced hypothyroidism on gene expression within the pituitary.
Comparative Analysis of Pituitary Gene Expression
The induction of hypothyroidism through goitrogens like PTU and Methimazole (MMI) triggers significant changes in the gene expression profile of the pituitary gland. The most prominent effect is the upregulation of genes encoding the subunits of TSH.
| Gene | Drug | Species | Fold Change (mRNA) | Experimental Method |
| TSHβ (Thyroid-Stimulating Hormone beta subunit) | Methimazole | Fathead Minnow (Pimephales promelas) | Significantly elevated[1] | Quantitative RT-PCR |
| α-GSU (Glycoprotein hormone alpha subunit) | Methimazole | Fathead Minnow (Pimephales promelas) | Increased (minor, not statistically significant in pairwise comparison)[1] | Quantitative RT-PCR |
| GH (Growth Hormone) | This compound | Rat | Significant decrease[2] | In situ hybridization histochemistry and Northern hybridization |
| PRL (Prolactin) | This compound | Rat | Decrease[2] | In situ hybridization histochemistry and Northern hybridization |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by PTU and a typical experimental workflow for studying its impact on pituitary gene expression.
References
A Comparative Analysis of n-Propylthiouracil's Effects in Rodent Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of n-Propylthiouracil (PTU) across different rodent models is critical for robust and reproducible experimental design. This guide provides a comparative overview of PTU's impact on various rodent strains, supported by experimental data and detailed protocols.
This compound is a thioamide drug widely used to induce hypothyroidism in animal models, facilitating the study of thyroid hormone function in various physiological and pathological processes. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones. By blocking TPO, PTU disrupts the production of thyroxine (T4) and triiodothyronine (T3), leading to a hypothyroid state. This guide synthesizes available data on the differential effects of PTU in commonly used rodent strains.
Quantitative Effects of this compound: A Strain-by-Strain Comparison
The physiological response to PTU can vary significantly between different rodent strains. These differences can manifest in the degree of thyroid hormone suppression, the extent of goiter development, and the impact on metabolic parameters. The following tables summarize key quantitative data from studies on Wistar rats and C57BL/6 mice.
It is important to note that the data presented below are compiled from different studies with varying experimental protocols. Direct, head-to-head comparative studies are limited, and therefore, cross-study comparisons should be interpreted with caution.
Wistar Rats
| Parameter | Treatment Group | Result | Percentage Change from Control | Reference |
| Body Weight | PTU-treated | Decreased | Significant decrease compared to control | [1] |
| Thyroid Gland Weight | PTU-treated | Increased | Significant increase compared to control | [1] |
| Serum TT3 | 0.05% PTU in saline for 8 weeks | Significantly lower than control | Data not specified | [2] |
| Serum TT4 | 0.05% PTU in saline for 8 weeks | Significantly lower than control | Data not specified | [2] |
| Serum TSH | 0.05% PTU in saline for 8 weeks | Higher than control | Data not specified | [2] |
C57BL/6 Mice
| Parameter | Treatment Group | Result | Percentage Change from Control | Reference |
| Serum Free T4 (fT4) | 50 ppm PTU in drinking water | Lower than control | Data not specified | |
| Number of Pups Delivered | 5 ppm PTU in drinking water | 4.87 ± 0.274 | -22.1% | |
| Number of Pups Delivered | 50 ppm PTU in drinking water | 3.6 ± 0.267 | -42.4% |
Experimental Protocols
Reproducibility in PTU-induced hypothyroidism studies hinges on meticulous adherence to experimental protocols. Below are generalized methodologies for PTU administration in rodents, based on protocols from various studies.
General Protocol for Inducing Hypothyroidism in Rats
-
Animals : Male or female Wistar or Sprague-Dawley rats.
-
Acclimatization : Animals are typically acclimatized for at least one week before the start of the experiment, with free access to standard laboratory chow and water.
-
PTU Administration :
-
In Drinking Water : A common method is to dissolve PTU in drinking water at a concentration of 0.05% (w/v).
-
Intraperitoneal Injection : PTU can be administered via intraperitoneal (i.p.) injection at doses such as 10 mg/kg body weight.
-
In Diet : PTU can be mixed with powdered chow at a concentration of 0.1% (w/w).
-
-
Duration of Treatment : The duration of PTU administration can range from a few days to several weeks, depending on the desired severity of hypothyroidism. A period of 2 to 8 weeks is common.
-
Monitoring :
-
Body Weight : Measured weekly.
-
Hormone Levels : Blood samples are collected at the end of the study to measure serum levels of T3, T4, and TSH using ELISA or radioimmunoassay.
-
-
Tissue Collection : At the end of the experiment, animals are euthanized, and the thyroid gland, liver, and other organs of interest are dissected and weighed.
Generalized Experimental Workflow
Mechanism of Action and Signaling Pathways
This compound's primary effect is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form T3 and T4. By inhibiting TPO, PTU effectively blocks the production of new thyroid hormones.
The regulation of thyroid hormone synthesis is governed by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary gland to secrete thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to promote the synthesis and release of T3 and T4. When T3 and T4 levels are low, as in the case of PTU treatment, the negative feedback on the hypothalamus and pituitary is reduced, leading to increased TSH secretion. This chronic stimulation of the thyroid gland by high levels of TSH results in goiter, an enlargement of the thyroid.
References
- 1. Effects of Propylthiouracil and Thyroxine on Thyroid Function and Body Growth in Rats -Korean Journal of Agricultural Science | Korea Science [koreascience.kr]
- 2. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Safety Operating Guide
Proper Disposal of n-Propylthiouracil: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of n-Propylthiouracil (PTU) is critical for protecting environmental health and adhering to regulatory standards. As a U-listed hazardous waste (U127) under the Resource Conservation and Recovery Act (RCRA), this compound requires specific handling and disposal procedures from "cradle to grave".[1][2][3][4] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage PTU waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[5][6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling PTU. All handling of PTU powder should be performed in a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a regulated process that prohibits disposal in standard trash or down the drain. The following steps outline the required procedure for laboratory settings:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused or expired tablets, powders, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be segregated from non-hazardous waste streams.
-
These materials are considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container.
-
-
Waste Container Management:
-
Use a dedicated, leak-proof container clearly labeled as "Hazardous Waste - this compound (U127)".
-
The container must be kept closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal of Empty Containers:
-
To be considered "RCRA empty," a container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.
-
Once properly rinsed, the container can be disposed of as non-hazardous waste, though institutional policies may vary.
-
-
Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
Wearing appropriate PPE, carefully sweep up the solid this compound.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through an approved hazardous waste disposal facility.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste container. EHS will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| RCRA Waste Code | U127 (non-acute hazardous waste) | [1] |
| Sewer Disposal | Prohibited | [1] |
| Container Rinsing | Triple-rinse for "RCRA empty" status | [1] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
